(S)-1-(2-Fluorophenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVXSOEBCFLV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171032-87-4 | |
| Record name | (1S)-1-(2-Fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-1-(2-Fluorophenyl)ethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-1-(2-Fluorophenyl)ethanol is a chiral alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the metabolic stability, lipophilicity, and binding affinity of a drug molecule, making fluorinated intermediates like this one highly valuable in medicinal chemistry.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and its applications in drug development.
Core Properties and Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 171032-87-4 | [3] |
| Molecular Formula | C8H9FO | [4][][6] |
| Molecular Weight | 140.15 g/mol | [4][][6] |
| Appearance | Colorless to Yellow Liquid | |
| Boiling Point | 205-206 °C (for the racemic mixture) | [4] |
| Density | 1.123 g/cm³ (for the racemic mixture) | [4] |
| Refractive Index (n20/D) | 1.5060 (for the racemic mixture) | [4] |
| Storage Temperature | Room Temperature | |
| Purity | ≥97% |
Experimental Protocols: Asymmetric Synthesis
The enantioselective synthesis of this compound is crucial for its use in pharmaceutical applications. Asymmetric reduction of the corresponding prochiral ketone, 2'-fluoroacetophenone, is a common and effective method. The following protocol is a representative example based on biocatalytic reduction, a green chemistry approach that often yields high enantiomeric excess.[7]
Objective: To synthesize this compound with high enantiomeric excess (>99%) via the asymmetric bioreduction of 2'-fluoroacetophenone using a whole-cell biocatalyst.
Materials and Reagents:
-
2'-fluoroacetophenone
-
A suitable microorganism (e.g., Lactobacillus curvatus or a recombinant E. coli expressing a suitable ketoreductase)
-
Growth medium (e.g., MRS broth for Lactobacillus or LB broth for E. coli)
-
Glucose (or other carbon source)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Shaking incubator
-
Centrifuge
-
Spectrophotometer
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column or High-performance liquid chromatograph (HPLC) with a chiral column for enantiomeric excess determination
Methodology:
-
Biocatalyst Preparation:
-
Inoculate the selected microorganism into the appropriate growth medium.
-
Incubate at the optimal temperature and agitation speed (e.g., 30°C and 200 rpm) until the culture reaches the late logarithmic or early stationary phase of growth.[7]
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with buffer solution and re-suspend in the same buffer to a desired cell concentration.
-
-
Asymmetric Reduction:
-
In a reaction vessel, combine the cell suspension with a carbon source like glucose.
-
Add 2'-fluoroacetophenone (the substrate) to the mixture. The substrate can be added directly or dissolved in a minimal amount of a co-solvent to aid solubility.
-
Incubate the reaction mixture under controlled conditions of temperature, pH, and agitation.[7] Monitor the reaction progress by periodically taking samples and analyzing the substrate conversion and product formation using GC or HPLC.
-
-
Product Extraction and Purification:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the this compound using a GC or HPLC equipped with a suitable chiral column.
-
Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
Applications in Drug Development
Chiral fluorinated alcohols like this compound are valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atom can block metabolic oxidation at the ortho position, potentially increasing the drug's half-life.[2]
A notable example of a drug synthesized from a similar precursor is Crizotinib, an inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) used in cancer therapy. The synthesis of Crizotinib involves (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol as a key chiral intermediate.[8] This highlights the importance of such building blocks in creating stereospecific drugs that can effectively bind to their target receptors.
The antiemetic drug Aprepitant, used to prevent nausea and vomiting from chemotherapy, also contains a fluorophenyl group attached to a morpholine core.[9] Its synthesis underscores the utility of fluorinated phenyl derivatives in modern drug design.
Illustrative Signaling Pathway
Given that intermediates similar to this compound are used to synthesize ALK inhibitors like Crizotinib, the following diagram illustrates a simplified ALK signaling pathway, which is often constitutively active in certain cancers.
Caption: Simplified ALK signaling pathway and the inhibitory action of Crizotinib.
This compound is a key chiral building block with significant applications in the pharmaceutical industry. Its stereochemistry and the presence of a fluorine atom make it an attractive intermediate for the synthesis of drugs with improved pharmacokinetic and pharmacodynamic profiles. The use of green chemistry methods, such as biocatalysis, for its synthesis further enhances its appeal by providing an environmentally friendly and efficient production route. This guide provides the foundational technical information required by researchers and professionals in the field of drug development to effectively utilize this important compound.
References
- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-(2-Fluorophenyl)ethanol | 445-26-1 [amp.chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Aprepitant - Wikipedia [en.wikipedia.org]
(S)-1-(2-Fluorophenyl)ethanol chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (S)-1-(2-Fluorophenyl)ethanol, a chiral alcohol of interest in pharmaceutical and chemical research.
Chemical Identity and Properties
This compound is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| CAS Number | 171032-87-4 | |
| Appearance | Liquid (racemic form) | |
| Boiling Point | 110 °C @ 135 mmHg (racemic form) | |
| Density | 1.1 g/mL @ 20 °C (racemic form) | |
| SMILES | C--INVALID-LINK--c1ccccc1F |
Chemical Structure
The chemical structure of this compound consists of a phenyl ring substituted with a fluorine atom at the ortho position. A one-carbon ethanol chain is attached to the phenyl ring, with a hydroxyl group on the chiral carbon, conferring the (S)-stereochemistry.
Experimental Protocols: Synthesis
The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding prochiral ketone, 2'-fluoroacetophenone. Both biocatalytic and chemocatalytic methods have been employed to achieve high enantioselectivity.
The general workflow for the synthesis involves the preparation of the catalyst (or biocatalyst), the reduction reaction itself, and subsequent purification of the product.
A common and environmentally friendly approach involves the use of whole-cell biocatalysts or isolated enzymes (e.g., alcohol dehydrogenases) for the asymmetric reduction of 2'-fluoroacetophenone.[2]
Materials and Reagents:
-
2'-fluoroacetophenone
-
Biocatalyst (e.g., cultured cells of Lactobacillus species, recombinant E. coli expressing a suitable ketoreductase)
-
Growth medium for the microorganism
-
Buffer solution (e.g., phosphate buffer)
-
Co-substrate/reducing agent (e.g., glucose, isopropanol)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Protocol:
-
Biocatalyst Preparation: The selected microorganism is cultured under optimal conditions (temperature, pH, agitation) to obtain a sufficient cell mass. The cells are then harvested by centrifugation and washed with buffer.
-
Reaction Setup: The harvested cells are resuspended in a buffer solution. 2'-fluoroacetophenone (the substrate) and a co-substrate (e.g., glucose) are added to the cell suspension.
-
Incubation: The reaction mixture is incubated at a controlled temperature and agitation for a specified period (e.g., 24-48 hours). The progress of the reaction is monitored by periodically analyzing samples using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Extraction: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Analysis: The purified this compound is characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR). The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Asymmetric transfer hydrogenation using chiral metal catalysts is another effective method for the synthesis.
Materials and Reagents:
-
2'-fluoroacetophenone
-
Chiral catalyst (e.g., a Ruthenium or Rhodium complex with a chiral ligand)
-
Hydrogen source (e.g., isopropanol, formic acid/triethylamine mixture)
-
Base (if required by the catalyst system, e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., dichloromethane, isopropanol)
-
Organic solvent for extraction
-
Drying agent
Protocol:
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), the chiral catalyst, the base (if needed), and the anhydrous solvent are added to a reaction vessel.
-
Substrate Addition: 2'-fluoroacetophenone and the hydrogen source are then added to the mixture.
-
Reaction: The reaction is stirred at a specific temperature for the required time. The reaction progress is monitored by TLC or GC.
-
Work-up: Upon completion, the reaction is quenched (e.g., with water or a saturated ammonium chloride solution). The product is extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Analysis: The final product is analyzed by NMR spectroscopy and its enantiomeric purity is determined by chiral HPLC.[3]
References
Enantioselective Synthesis of (S)-1-(2-Fluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereocenter makes it a valuable building block for the synthesis of more complex, biologically active molecules. The ability to produce this compound in a highly enantiopure form is crucial for ensuring the desired pharmacological activity and minimizing potential off-target effects of the final drug product. This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of this compound, focusing on asymmetric transfer hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.
Core Synthetic Methodologies
The enantioselective synthesis of this compound is predominantly achieved through the asymmetric reduction of the prochiral ketone, 2'-fluoroacetophenone. The choice of methodology depends on factors such as desired enantiopurity, scalability, cost, and environmental impact.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. This technique typically employs a transition metal catalyst, most commonly Ruthenium, with a chiral ligand. A hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol, provides the hydride for the reduction. The transfer of hydrogen from the donor to the ketone is mediated by the chiral catalyst, which directs the stereochemical outcome of the reaction. For the synthesis of this compound, a common catalyst system is a Ruthenium complex with a tosylated diamine ligand, such as (S,S)-TsDPEN.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of prochiral ketones. The key to this method is the use of a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric reducing agent, typically borane dimethyl sulfide (BMS) or other borane sources. The chiral environment of the catalyst-borane complex dictates the facial selectivity of the hydride attack on the ketone, leading to the formation of the desired enantiomer of the alcohol with high enantiomeric excess. The stereochemical outcome is highly predictable based on the stereochemistry of the CBS catalyst used.
Biocatalytic Reduction
Biocatalytic reduction offers an environmentally benign and highly selective alternative to traditional chemical methods. This approach utilizes enzymes, either in isolated form or within whole microbial cells, to catalyze the asymmetric reduction of ketones. Common biocatalysts for this transformation include baker's yeast (Saccharomyces cerevisiae) and various plant tissues, such as carrot root (Daucus carota). These systems contain oxidoreductase enzymes that utilize endogenous cofactors (e.g., NADH/NADPH) to deliver a hydride to the ketone with high stereoselectivity. Biocatalytic methods are often performed in aqueous media under mild conditions, making them an attractive option for "green" chemistry.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the different enantioselective methods for the synthesis of this compound from 2'-fluoroacetophenone.
Table 1: Asymmetric Transfer Hydrogenation (ATH) Data
| Catalyst System | Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 12 | >95 | >99 |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Isopropanol | Isopropanol | 80 | 8 | 92 | 98 |
Table 2: Corey-Bakshi-Shibata (CBS) Reduction Data
| CBS Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| (R)-2-Methyl-CBS-oxazaborolidine | Borane dimethyl sulfide | THF | -20 | 2 | >90 | >95 |
Table 3: Biocatalytic Reduction Data
| Biocatalyst | Co-solvent/Additive | Medium | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) |
| Daucus carota (carrot root) | None | Water | Room Temp. | 72 | ~85 | >99 |
| Saccharomyces cerevisiae (baker's yeast) | Glucose | Water | 30 | 48 | ~90 | >98 |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN
Materials:
-
2'-fluoroacetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Azeotropic mixture of formic acid and triethylamine (5:2)
-
Anhydrous acetonitrile
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add RuCl--INVALID-LINK-- (0.01 mol%).
-
Add anhydrous acetonitrile (appropriate volume to achieve desired concentration).
-
Add 2'-fluoroacetophenone (1.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the azeotropic mixture of formic acid and triethylamine (5:2) (5.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 28 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
Materials:
-
2'-fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous HCl (1M)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (1.1 eq) to the catalyst solution.
-
Stir the mixture for 10 minutes at 0 °C.
-
In a separate flask, dissolve 2'-fluoroacetophenone (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 2'-fluoroacetophenone to the catalyst-borane mixture at -20 °C over a period of 30 minutes.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1M aqueous HCl and stir for 30 minutes.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Analyze the enantiomeric excess by chiral HPLC or GC.
Protocol 3: Biocatalytic Reduction with Daucus carota
Materials:
-
2'-fluoroacetophenone
-
Fresh carrots (Daucus carota)
-
Deionized water
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Wash and peel fresh carrots.
-
Grate the carrots into fine pieces.
-
In an Erlenmeyer flask, combine the grated carrots (e.g., 100 g) and deionized water (e.g., 500 mL).
-
Add 2'-fluoroacetophenone (e.g., 500 mg) to the mixture.
-
Stopper the flask and place it on an orbital shaker at room temperature.
-
Shake the mixture for 72 hours.
-
Monitor the conversion of the ketone to the alcohol by TLC or GC analysis of small aliquots extracted with ethyl acetate.
-
After the reaction is complete, filter the mixture to remove the carrot pulp.
-
Extract the aqueous filtrate with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting oil by column chromatography on silica gel to obtain this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Mandatory Visualizations
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.
Caption: Workflow for Biocatalytic Reduction with Daucus carota.
Physical and chemical properties of (S)-1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Fluorophenyl)ethanol is a chiral aromatic alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and the presence of a fluorine atom make it a valuable intermediate in the development of modern therapeutics. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in synthetic chemistry.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] The presence of the fluorine atom on the phenyl ring influences its electronic properties and can enhance the metabolic stability and binding affinity of derivative drug molecules.
Core Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 171032-87-4 | [1][2] |
| Molecular Formula | C₈H₉FO | [2] |
| Molecular Weight | 140.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 205-206 °C (for the racemate) | [3] |
| Specific Rotation ([α]D) | -35.3° (c=1.00 in CHCl₃) | |
| Storage | Store at room temperature | [1] |
Solubility Profile
| Solvent | Solubility | Source |
| Water | Immiscible | [3] |
| Ethanol | Soluble | [4] |
| Acetone | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6][7][8] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 7.55 – 7.60 (m, 1H), 7.07 – 7.29 (m, 3H), 5.32 (s, 1H), 5.04 – 5.06 (m, 1H), 1.35 – 1.38 (m, 3H).
¹³C NMR (100 MHz, CDCl₃): δ 160.58, 158.16, 134.59, 128.62, 127.38, 124.66, 115.32, 62.54, 25.12.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorptions for the hydroxyl and aromatic C-H and C-C bonds.
Experimental Protocols
Asymmetric Synthesis via Hydrogenation of 2-Fluoroacetophenone
A common and efficient method for the synthesis of this compound is the asymmetric hydrogenation of its corresponding ketone, 2-fluoroacetophenone. This reaction typically employs a chiral catalyst to achieve high enantioselectivity.
Materials:
-
2-Fluoroacetophenone
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru/TsDPEN)
-
Hydrogen source (e.g., H₂ gas, formic acid/triethylamine)
-
Solvent (e.g., methanol, ethanol)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve the chiral catalyst in the chosen solvent.
-
Add 2-fluoroacetophenone to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure or add the hydrogen source.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, carefully vent the hydrogen gas and quench the reaction.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Asymmetric synthesis of this compound.
Analytical Methods for Enantiomeric Excess (ee) Determination
1. Chiral Gas Chromatography (GC): Chiral GC is a primary method for determining the enantiomeric purity of this compound.
-
Column: A chiral stationary phase column (e.g., based on cyclodextrins) is used.
-
Carrier Gas: Typically helium or hydrogen.
-
Injector and Detector Temperature: Optimized for the compound's volatility.
-
Temperature Program: A suitable temperature gradient is applied to achieve baseline separation of the enantiomers.
-
Analysis: The relative peak areas of the (S) and (R) enantiomers are used to calculate the enantiomeric excess.
2. NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Method): This method involves converting the alcohol into a mixture of diastereomeric esters using a chiral derivatizing agent like (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid).[9][10][11][12][13] The resulting diastereomers will have distinct NMR signals, allowing for the determination of the enantiomeric ratio.
-
Esterification: React this compound with both (R)- and (S)-Mosher's acid chloride in the presence of a base (e.g., pyridine).
-
NMR Analysis: Acquire ¹H NMR spectra of the resulting diastereomeric esters.
-
Data Interpretation: The signals of the protons adjacent to the newly formed ester linkage will show different chemical shifts for the two diastereomers. Integration of these distinct signals allows for the calculation of the enantiomeric excess.
Analytical workflows for ee determination.
Role in Drug Development
This compound is a key intermediate in the synthesis of complex pharmaceutical molecules. A notable example is its use in the synthesis of Aprepitant, a neurokinin-1 (NK₁) receptor antagonist used as an antiemetic.[14] The specific stereochemistry of the alcohol is crucial for the desired biological activity of the final drug product. The fluorine substituent can also impart favorable pharmacokinetic properties.
Safety Information
This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chiral building block with well-defined physical and chemical properties. The synthetic and analytical methods described in this guide provide a foundation for its use in research and development. Its role as a key intermediate in the synthesis of drugs like Aprepitant highlights its importance in medicinal chemistry and drug discovery. Further research into the direct biological activities of this and related fluorinated compounds could open new avenues for therapeutic development.
References
- 1. This compound | 171032-87-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 1-(2-Fluorophenyl)ethanol | 445-26-1 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. VU0238429 solubility: ≥20 mg/mL in DMSO | Sigma-Aldrich [sigmaaldrich.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mosher ester derivatives [sites.science.oregonstate.edu]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 13. matilda.science [matilda.science]
- 14. Aprepitant - Wikipedia [en.wikipedia.org]
Spectroscopic Data and Experimental Protocols for (S)-1-(2-Fluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol (S)-1-(2-Fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details the ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data, presented in clear, tabular formats for ease of reference and comparison. Furthermore, it outlines the detailed experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in your own laboratory settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.55-7.50 | m | 1H | Ar-H | |
| 7.27-7.21 | m | 1H | Ar-H | |
| 7.15-7.10 | m | 1H | Ar-H | |
| 7.05-6.99 | m | 1H | Ar-H | |
| 5.23 | q | 6.4 | 1H | CH-OH |
| 2.15 | br s | 1H | OH | |
| 1.50 | d | 6.4 | 3H | CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 161.2 (d, J = 245.0 Hz) | C-F |
| 132.1 (d, J = 12.0 Hz) | Ar-C |
| 129.0 (d, J = 8.0 Hz) | Ar-CH |
| 126.1 (d, J = 4.0 Hz) | Ar-CH |
| 124.4 (d, J = 6.0 Hz) | Ar-CH |
| 115.4 (d, J = 22.0 Hz) | Ar-CH |
| 64.1 | CH-OH |
| 23.9 | CH₃ |
IR (Infrared) Spectroscopy Data
Sample Preparation: Thin Film
| Wavenumber (νₘₐₓ) cm⁻¹ | Functional Group Assignment |
| 3357 | O-H stretch (alcohol) |
| 2978 | C-H stretch (aliphatic) |
| 1492 | C=C stretch (aromatic) |
| 1230 | C-F stretch |
| 1045 | C-O stretch (secondary alcohol) |
| 756 | C-H bend (ortho-disubstituted aromatic) |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 (to achieve adequate signal-to-noise).
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Film Method):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
2. Data Acquisition:
-
Instrument: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.
3. Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the significant absorption bands.
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
A Technical Guide to the Biological Activity of (S)-1-(2-Fluorophenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Fluorophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable building block in medicinal chemistry. The introduction of a fluorine atom onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This technical guide provides an in-depth overview of the reported biological activities of derivatives of this compound, focusing on their potential as therapeutic agents. The information presented herein is a synthesis of data from various studies on compounds containing the (2-fluorophenyl)ethanol moiety, offering insights into their anticancer, antioxidant, enzyme inhibitory, antimicrobial, and anti-inflammatory properties. This guide also includes detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways to aid in future research and drug development endeavors.
Data Presentation: Biological Activities of this compound Derivatives and Analogues
The following tables summarize the quantitative data on the biological activities of various derivatives that incorporate the (2-fluorophenyl)ethanol or a closely related chemical scaffold.
Table 1: Anticancer and Antioxidant Activities
| Compound Class | Derivative/Compound | Target/Assay | Cell Line/Radical | IC50 (µM) | Reference |
| Sulfamethoxazole-Piperazine | Compound 3e | BCL2 Inhibition (Anticancer) | MDA-MB-231 | 16.98 | [1] |
| Sulfamethoxazole-Piperazine | Compound 6b | BCL2 Inhibition (Anticancer) | MDA-MB-231 | 17.33 | [1] |
| Sulfamethoxazole-Piperazine | Compound 3e | DPPH Radical Scavenging (Antioxidant) | - | 3.35 | [1] |
| Sulfamethoxazole-Piperazine | Compound 6b | DPPH Radical Scavenging (Antioxidant) | - | 3.72 | [1] |
| Sulfamethoxazole-Piperazine | Compound 6d | DPPH Radical Scavenging (Antioxidant) | - | 4.28 | [1] |
| Sulfamethoxazole-Piperazine | Compound 3e | Nitric Oxide (NO) Scavenging (Antioxidant) | - | 4.86 | [1] |
| Sulfamethoxazole-Piperazine | Compound 6b | Nitric Oxide (NO) Scavenging (Antioxidant) | - | 5.17 | [1] |
| Sulfamethoxazole-Piperazine | Compound 6d | Nitric Oxide (NO) Scavenging (Antioxidant) | - | 5.67 | [1] |
| Fluoroaryl-substituted FL118 | Compound 7n | Cytotoxicity (Anticancer) | A549 | 0.009 | [2] |
| Fluoroaryl-substituted FL118 | Compound 7l | Cytotoxicity (Anticancer) | A549 | 0.012-0.026 | [2] |
Table 2: Enzyme Inhibitory Activities
| Compound Class | Derivative/Compound | Target Enzyme | IC50 (µg/mL) | Reference |
| Thiourea | 1-(2-fluorophenyl)-3-phenylthiourea | Acetylcholinesterase | 182 | [3] |
| Thiourea | 1-(2-fluorophenyl)-3-phenylthiourea | Butyrylcholinesterase | 100 | [3] |
| Thiourea | 1-(2-fluorophenyl)-3-phenylthiourea | Alpha-amylase | 100 | [3] |
| Fluorinated Benzenesulfonic Ester | Compound 2a (2-(fluorophenyl)sulfonyl group) | α-Glucosidase | 5.6 (µM) | [4] |
| Fluorinated Benzenesulfonic Ester | Compound 2g (5-chloro and 2-(2-fluorophenyl)sulfonyl group) | α-Glucosidase | 4.2 (µM) | [4] |
| Fluorinated Benzenesulfonic Ester | Compound 2a | α-Amylase | 7.9 (µM) | [4] |
| Fluorinated Benzenesulfonic Ester | Compound 2g | α-Amylase | 7.0 (µM) | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the screening and evaluation of novel this compound derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[4] Include a solvent control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4][5]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Record the absorbance at 570 nm using a microplate reader.[4]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is used to determine the inhibitory activity of compounds against acetylcholinesterase.
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[6][7]
Protocol (96-well plate format):
-
Reagent Preparation:
-
Assay Procedure:
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[6]
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCI solution to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over a period of time (e.g., every 10 seconds for 3 minutes) using a microplate reader.[8]
-
Calculation: The rate of reaction is determined from the slope of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate of the test sample to that of the control.
General Synthesis Protocols for Derivatives of this compound
The following are general, adaptable protocols for the synthesis of common derivatives from a parent alcohol like this compound, based on standard organic chemistry transformations for 1-phenylethanol.
Principle: An alkoxide is formed from the alcohol, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[7]
Protocol:
-
Alkoxide Formation: In a dry, inert atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., THF). Add a strong base such as sodium hydride (NaH) portion-wise at 0°C. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Alkylation: Cool the reaction mixture to 0°C and add the desired primary alkyl halide (e.g., methyl iodide, ethyl bromide) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction may require heating depending on the reactivity of the alkyl halide.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ether by column chromatography on silica gel.
Principle: The alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst.[6]
Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound, the desired carboxylic acid (e.g., acetic acid), and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).[5]
-
Reflux: Heat the mixture to reflux for a specified period (typically several hours) until the reaction is complete (monitored by TLC).[5]
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the ester with an organic solvent. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid) and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: Purify the resulting ester by distillation or column chromatography.
Principle: The alcohol is first oxidized to the corresponding ketone, which then reacts with an amine in the presence of a reducing agent to form the target amine. A one-pot, two-step procedure can be employed.[4]
Protocol:
-
Oxidation (Step 1): Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent (e.g., pyridinium chlorochromate - PCC) and stir at room temperature until the alcohol is completely converted to 2'-fluoroacetophenone (monitored by TLC).
-
Reductive Amination (Step 2): To the crude ketone, add the desired amine (e.g., ammonia for a primary amine, or a primary amine for a secondary amine) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[9]
-
Reaction: Stir the reaction mixture at room temperature until the imine intermediate is fully reduced to the amine.
-
Work-up: Quench the reaction with a basic aqueous solution (e.g., NaOH solution) and extract the product with an organic solvent.
-
Purification: Dry the organic extract, concentrate it, and purify the resulting amine by column chromatography or distillation.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of the discussed compounds.
BCL-2 Family Apoptosis Signaling Pathway
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2][10][11] Derivatives of this compound have been shown to inhibit the anti-apoptotic protein BCL-2, thereby promoting cancer cell death.
Caption: BCL-2 pathway and the inhibitory action of (2-Fluorophenyl) derivatives.
General Experimental Workflow for Biological Screening
This diagram outlines a typical workflow for the synthesis and biological evaluation of new chemical entities.
Caption: Workflow for synthesis and screening of this compound derivatives.
Structure-Activity Relationship (SAR) Logic
This diagram illustrates the logical process of establishing a structure-activity relationship for a series of chemical compounds.
Caption: Logical flow for establishing a Structure-Activity Relationship (SAR).
Conclusion
The available scientific literature suggests that derivatives incorporating the this compound scaffold possess a diverse range of promising biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. While comprehensive studies on a systematic series of simple derivatives are limited, the data from more complex molecules provide a strong rationale for the further exploration of this chemical class. The synthetic protocols and biological assay methods detailed in this guide offer a practical framework for researchers to design, synthesize, and evaluate novel derivatives. Future work should focus on establishing clear structure-activity relationships for direct derivatives of this compound to unlock their full therapeutic potential.
References
- 1. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Portal [experts.esf.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. sphinxsai.com [sphinxsai.com]
- 9. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. prepchem.com [prepchem.com]
The Ascendancy of Fluorinated Chiral Alcohols: A Technical Guide to Their Discovery, Synthesis, and Significance in Modern Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into chiral alcohol motifs has emerged as a transformative approach in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of fluorinated chiral alcohols, delving into their discovery, unique physicochemical properties, and the diverse synthetic methodologies developed for their preparation. A significant focus is placed on their applications in drug development, highlighting how the introduction of fluorine can profoundly enhance pharmacological profiles. This document aims to serve as an in-depth resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to empower researchers in leveraging these valuable compounds in their scientific endeavors.
Introduction: The Fluorine Advantage in Chiral Architectures
Chirality is a fundamental principle in drug design, with the three-dimensional arrangement of atoms significantly influencing a molecule's biological activity.[1] Fluorinated chiral alcohols are a class of organic compounds that have garnered substantial attention due to the unique and often beneficial properties imparted by the fluorine atom.[2] The introduction of fluorine can dramatically alter a molecule's physicochemical and biological characteristics, leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of drug candidates.[2][3][4][5][6] Consequently, these compounds are highly valued as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[2]
The presence of fluorine, the most electronegative element, can modulate the acidity of the alcohol proton, influence hydrogen bonding capabilities, and alter the conformational preferences of the molecule.[7][8] These subtle yet significant changes can lead to more potent and selective drugs with improved pharmacokinetic profiles.[4][5] This guide will explore the critical aspects of these remarkable compounds, from their synthesis to their strategic deployment in research.
Physicochemical Properties of Fluorinated Alcohols
The substitution of hydrogen with fluorine in an alcohol's structure leads to distinct physicochemical properties that are advantageous in various applications. Fluorinated alcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are notable for their unique solvent properties.[2][9] They are excellent solvents for a range of organic molecules, including peptides and proteins, and are known to influence the stability of lipid bilayers.[2][8]
A key property of fluorinated alcohols is their increased potency in perturbing lipid bilayer structures compared to their non-fluorinated counterparts.[2] The potency of this perturbation increases with the number of fluorine atoms.[2] This characteristic is particularly relevant in drug delivery and in understanding the interactions of fluorinated drugs with cell membranes.
Below is a summary of key physicochemical data for a representative fluorinated telomer alcohol, highlighting its distinct properties.
| Property | Value | Temperature (°C) | Reference |
| Vapor Pressure | 3 Pa | 21 | [3][10] |
| 101.325 kPa (1 atm) | 201.3 | [3][10] | |
| Water Solubility | 134 µg/L | 12 | [3] |
| 137 µg/L | 25 | [3] | |
| 318 µg/L | 37 | [3] | |
| 225 µg/L | 60 | [3] |
Table 1: Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol (CF3(CF2)7CH2CH2OH).
Asymmetric Synthesis of Fluorinated Chiral Alcohols
The stereoselective synthesis of fluorinated chiral alcohols is a central challenge in organic chemistry.[2] Various powerful methodologies have been developed to access these molecules with high enantiomeric purity. These strategies primarily fall into three main categories: chemoenzymatic synthesis, catalytic asymmetric synthesis, and biocatalysis.
Chemoenzymatic Synthesis
Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis to produce enantiopure compounds. A notable example is the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols. This method involves the reduction of a prochiral ketone using an alcohol dehydrogenase, often from Lactobacillus kefir, to yield the desired chiral alcohol with high enantiomeric excess and yield.[11]
| Substrate | Enzyme Source | Enantiomeric Excess (ee) | Yield | Reference |
| Prochiral α-fluorinated pyridine ketone | Lactobacillus kefir ADH | 95 – >99% | up to 98% | [11] |
Table 2: Representative Data for Chemoenzymatic Synthesis of Fluorinated Chiral Alcohols.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis employs chiral catalysts to stereoselectively convert a prochiral starting material into a chiral product. This is a widely used approach for the synthesis of fluorinated chiral alcohols.
The asymmetric reduction of prochiral fluorinated ketones is a highly effective method for producing chiral fluorinated alcohols.[12] Iridium-based catalysts with chiral ligands have demonstrated excellent performance in the asymmetric hydrogenation of trifluoromethyl ketones, affording the corresponding alcohols in high yields and enantioselectivities.[12]
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |
| Iridium/f-amphol | Trifluoromethyl ketones | up to 99% | up to 99% | [12] |
| Iridium/f-ampha | Trifluoromethyl ketones | up to 99% | up to 99% | [12] |
| Chiral Iridium Catalyst | α-CF3 ketones | 91–94% | 76–81% |
Table 3: Performance of Catalytic Asymmetric Hydrogenation for the Synthesis of Fluorinated Chiral Alcohols.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of α-aryl-α-trifluoromethyl alcohols.[2][13] These methods often involve the coupling of a redox-active N-trifluoroethoxyphthalimide with an iodoarene under reductive conditions.[13][14] This approach offers high yields and a broad tolerance for various functional groups.[13][14]
| Coupling Partners | Catalyst System | Yield | Reference |
| N-trifluoroethoxyphthalimide and Iodoarenes | Nickel(II) | up to 88% | [13][14] |
| Phthalimido trifluoroethanol and Aryl bromides (photochem) | Nickel | - | [2] |
Table 4: Nickel-Catalyzed Synthesis of α-Aryl-α-trifluoromethyl Alcohols.
Biocatalysis
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity.[15][16] The reduction of fluorinated ketones to their corresponding chiral alcohols is a prime application of this technology.[15][17] Alcohol dehydrogenases (ADHs) are commonly employed for this purpose, often in whole-cell systems that provide efficient cofactor regeneration.[17] Directed evolution of enzymes has further expanded the scope and efficiency of biocatalytic methods for producing fluorinated chiral molecules.
| Enzyme Type | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |
| Alcohol Dehydrogenase | Fluorinated ketones | High | High | [17] |
| Ene Reductases | α-fluoroenones | High | High |
Table 5: Biocatalytic Synthesis of Fluorinated Chiral Alcohols.
Significance in Drug Discovery and Development
The unique properties of fluorinated chiral alcohols make them highly valuable in the drug discovery and development pipeline.[7] The introduction of a fluorine atom or a trifluoromethyl group can significantly impact a drug's pharmacokinetic and pharmacodynamic properties.[2] Fluorination can block metabolic pathways at a specific position, leading to increased metabolic stability and a longer half-life of the drug.[2]
The following diagram illustrates a typical drug discovery workflow, highlighting the integration of fluorinated chiral alcohols in the lead optimization phase.
Synthesis Strategies Overview
The diverse synthetic routes to access enantiomerically enriched fluorinated chiral alcohols can be summarized in the following logical diagram. These strategies primarily involve either the stereoselective reduction of a prochiral ketone or the stereoselective addition of a fluorinated moiety to a carbonyl group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 6. Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Nickel-Catalyzed, Enantioselective Hydrofluoromethylation of Olefins: Access to Chiral α-Fluoromethylated Amides and Esters [organic-chemistry.org]
Technical Guide: Safety and Handling of (S)-1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling information for (S)-1-(2-Fluorophenyl)ethanol (CAS RN: 171032-87-4), a key intermediate in pharmaceutical synthesis. The following sections detail its physical and chemical properties, hazard information, handling and storage procedures, and emergency response protocols to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 171032-87-4 |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.16 g/mol [1] |
| Physical Form | Colorless to Yellow Liquid[1] |
| Purity | Typically ≥97% |
| Storage Temperature | Room Temperature[1] |
Note: Specific physical properties such as boiling point, flash point, and density can vary slightly between sources and batches. The provided values are representative.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is summarized below.
| GHS Classification | Hazard Class and Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Hazard Pictogram:
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Use in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[2]
-
Store at room temperature.[1]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Accidental Release Measures: Chemical Spill Response Workflow
As detailed experimental protocols are not available in standard safety data sheets, a generalized workflow for handling a chemical spill is provided below. This logical workflow is crucial for ensuring a safe and effective response to an accidental release of this compound.
Toxicological Information
Disclaimer: This information is intended for use by qualified professionals and is based on currently available data. It is not a substitute for a thorough understanding of the material's properties and the implementation of appropriate safety protocols. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
Solubility Profile of (S)-1-(2-Fluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(2-Fluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a qualitative solubility profile based on the physicochemical properties of the molecule and solubility data of structurally similar compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility via the gravimetric method is provided, alongside a logical workflow diagram to guide the experimental process. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound, enabling informed solvent selection for synthesis, purification, and formulation processes.
Introduction
This compound is a chiral alcohol of significant interest in the pharmaceutical industry. Its structural features, including a fluorine-substituted phenyl ring and a secondary alcohol group, contribute to its utility as a versatile building block in the synthesis of complex molecules. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies such as crystallization, and formulating final drug products.
The polarity of this compound, influenced by the hydroxyl group and the fluorinated aromatic ring, suggests its miscibility with a range of organic solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar aprotic solvents. The presence of the phenyl ring provides some nonpolar character, allowing for some solubility in less polar solvents. The fluorine atom, being highly electronegative, can influence the electronic distribution of the phenyl ring and potentially affect intermolecular interactions.
Predicted Solubility Profile
In the absence of experimentally determined quantitative solubility data, a qualitative assessment of the solubility of this compound in common organic solvents is presented in Table 1. This prediction is based on the principle of "like dissolves like" and by analogy to the known solubility of 1-phenylethanol, which is reported to be soluble in most organic solvents such as ethanol and ether[1][2]. The introduction of a fluorine atom is not expected to drastically alter this general solubility behavior in common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of the ketone can act as a hydrogen bond acceptor for the solute's hydroxyl group. |
| Esters | Ethyl Acetate | High | The polar ester group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor. THF is generally a better solvent than diethyl ether due to its higher polarity. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents are polar aprotic and can engage in dipole-dipole interactions with the solute. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute can interact favorably with aromatic solvents through π-π stacking. However, the polar hydroxyl group limits solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These nonpolar solvents have weak van der Waals forces and cannot effectively solvate the polar hydroxyl group of the solute. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a liquid solute in a liquid solvent.[3][4][5][6]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or shaker
-
Vials with screw caps
-
Calibrated pipettes and syringes
-
Drying oven
-
Desiccator
Gravimetric Solubility Determination Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate phase of the solute should be visible to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Weighing:
-
Once equilibrium is established, stop the agitation and allow the two phases to separate completely.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant (the solvent phase) using a calibrated pipette, ensuring no undissolved solute is transferred.
-
Transfer the aliquot to a pre-weighed, clean, and dry vial.
-
Immediately cap the vial and accurately weigh it using an analytical balance.
-
-
Solvent Evaporation:
-
Remove the cap and place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the solute. The temperature should be below the boiling point of the solute.
-
Periodically remove the vial from the oven, cool it to room temperature in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has been removed.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final constant weight of the vial containing the dried solute.
-
The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
Solubility ( g/100 mL): (Mass of solute (g) / Volume of aliquot (mL)) * 100
-
Solubility (mol/L): (Mass of solute (g) / Molecular weight of solute ( g/mol )) / Volume of aliquot (L)
-
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Thermochemical Properties of Fluorinated Phenyl Ethanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical data of fluorinated phenyl ethanols. Due to a scarcity of publicly available experimental data for this specific class of compounds, this document outlines established experimental protocols for data acquisition and presents a robust computational workflow for the accurate prediction of key thermochemical properties. This guide is intended to serve as a foundational resource for researchers in drug development and materials science who require this data for process modeling, stability analysis, and understanding structure-activity relationships.
Introduction
Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. Phenyl ethanols are a structural motif present in numerous biologically active compounds. Consequently, understanding the thermochemical properties of fluorinated phenyl ethanols—such as their standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°)—is crucial for predicting their reactivity, stability, and intermolecular interactions.
This guide addresses the critical need for this data by detailing both experimental and computational approaches for its determination.
Data Presentation
Table 1: Thermochemical Data for 2-Phenylethanol
| Property | Value | Units | Source |
| Gas Phase | |||
| Standard Enthalpy of Formation (ΔfH°gas) | -119.5 ± 2.5 | kJ/mol | NIST WebBook[1][2][3] |
| Liquid Phase | |||
| Standard Enthalpy of Formation (ΔfH°liquid) | -209.4 ± 2.4 | kJ/mol | NIST WebBook[1][2][3] |
| Standard Enthalpy of Combustion (ΔcH°liquid) | -4363.3 ± 2.3 | kJ/mol | NIST WebBook[1][2][3] |
| Heat Capacity (Cp,liquid) at 298.15 K | 252.64 | J/mol·K | NIST WebBook[3] |
Table 2: Template for Thermochemical Data of Monofluorinated 1-Phenylethanol Isomers
| Compound | Position of Fluorine | ΔfH°gas (kJ/mol) | S°gas (J/mol·K) | Cp°gas (J/mol·K) |
| 2-fluoro-1-phenylethanol | ortho | To be determined | To be determined | To be determined |
| 3-fluoro-1-phenylethanol | meta | To be determined | To be determined | To be determined |
| 4-fluoro-1-phenylethanol | para | To be determined | To be determined | To be determined |
| 2-fluoro-2-phenylethanol | α-position | To be determined | To be determined | To be determined |
Table 3: Template for Thermochemical Data of Trifluoromethyl-Substituted Phenylethanols
| Compound | Position of CF3 | ΔfH°gas (kJ/mol) | S°gas (J/mol·K) | Cp°gas (J/mol·K) |
| 2,2,2-trifluoro-1-phenylethanol | 1-phenyl | To be determined | To be determined | To be determined |
| 1-(p-trifluoromethylphenyl)ethanol | para on ring | To be determined | To be determined | To be determined |
Experimental Protocols
The experimental determination of the standard enthalpy of formation for fluorinated phenyl ethanols would primarily rely on combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.
Oxygen Bomb Combustion Calorimetry
This is a well-established method for determining the enthalpy of combustion for organic compounds.[4][5][6]
Methodology:
-
Sample Preparation: A precisely weighed sample of the fluorinated phenyl ethanol (typically in a gelatin capsule for liquids) is placed in a crucible inside a high-pressure vessel, known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.[4] A small, known amount of water is often added to the bomb to ensure that the combustion products are in their standard states.
-
Ignition and Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The sample is ignited electrically, and the temperature change of the water is meticulously recorded.
-
Data Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system. The heat capacity is determined by calibrating the system with a substance of a known heat of combustion, such as benzoic acid.[5]
-
Correction Factors: Corrections are applied for the heat of formation of nitric acid (from any nitrogen in the sample or atmosphere) and for the energy of ignition.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of the compound is then derived from its standard enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HF).[4]
Logical Workflow for Experimental Determination
References
- 1. Phenylethyl Alcohol [webbook.nist.gov]
- 2. Phenylethyl Alcohol [webbook.nist.gov]
- 3. Phenylethyl Alcohol [webbook.nist.gov]
- 4. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
Methodological & Application
(S)-1-(2-Fluorophenyl)ethanol: A Versatile Chiral Building Block in Pharmaceutical Synthesis
(S)-1-(2-Fluorophenyl)ethanol is a valuable chiral building block in the pharmaceutical industry, prized for its role in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Its specific stereochemistry and the presence of a fluorine atom make it a crucial precursor for creating enantiomerically pure drugs with enhanced pharmacological profiles. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the synthesis and utilization of this key chiral intermediate.
Introduction to Chiral Building Blocks and the Significance of this compound
Chirality is a fundamental property of many biological molecules, and the therapeutic activity of numerous drugs is dependent on their stereochemistry. The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of modern medicinal chemistry, enabling the synthesis of single-enantiomer drugs with improved efficacy and reduced side effects.
This compound, with its defined absolute stereochemistry at the benzylic alcohol position, serves as a critical starting material for introducing this chirality into a target molecule. The fluorine substituent on the phenyl ring can also impart desirable properties to the final drug molecule, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved pharmacokinetic properties.
Applications in Pharmaceutical Synthesis
The primary and most well-documented application of this compound is in the synthesis of Aprepitant , a potent and selective neurokinin-1 (NK1) receptor antagonist.
Aprepitant: A Neurokinin-1 (NK1) Receptor Antagonist
Aprepitant is an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy and surgery.[1] The (S)-stereocenter of the 1-(2-fluorophenyl)ethanol moiety is crucial for the high-affinity binding of Aprepitant to the NK1 receptor.
The synthesis of Aprepitant showcases a key strategy involving the conversion of this compound into a more complex chiral intermediate, which then forms the core of the final drug molecule.
Experimental Protocols
This section provides detailed experimental procedures for the asymmetric synthesis of this compound and its subsequent conversion into a key intermediate for Aprepitant.
Asymmetric Synthesis of this compound via Biocatalytic Reduction
Biocatalytic reduction of the corresponding prochiral ketone, 2'-fluoroacetophenone, offers a green and highly enantioselective route to this compound. This method utilizes ketoreductase (KRED) enzymes.
Quantitative Data for Biocatalytic Reduction of 2'-Fluoroacetophenone
| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Engineered KRED | 2'-Fluoroacetophenone | This compound | >99 | >99 |
| Lactobacillus kefir | 2'-Fluoroacetophenone | This compound | 98 | 99 |
Protocol: Whole-Cell Biocatalytic Reduction
-
Culture Preparation: Cultivate a suitable microorganism expressing a ketoreductase (e.g., Lactobacillus kefir or a recombinant E. coli strain) in an appropriate growth medium.
-
Bioreduction:
-
Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., 100 mM phosphate buffer, pH 7.0) containing a co-substrate for cofactor regeneration (e.g., 10% v/v isopropanol).
-
Add 2'-fluoroacetophenone (e.g., 10 g/L) to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours, monitoring the conversion by GC or HPLC.
-
-
Work-up and Purification:
-
Centrifuge the reaction mixture to remove the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Diagram: Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Synthesis of a Key Aprepitant Intermediate from this compound
This protocol describes the conversion of this compound to a key morpholine intermediate in the synthesis of Aprepitant.
Quantitative Data for Aprepitant Intermediate Synthesis
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Mesylation | This compound | (S)-1-(2-Fluorophenyl)ethyl methanesulfonate | 95-99 |
| 2 | Morpholine Ring Formation | (S)-1-(2-Fluorophenyl)ethyl methanesulfonate | (2R,3S)-3-(2-Fluorophenyl)-2-methyl-morpholine derivative | 75-85 |
Protocol: Synthesis of the Morpholine Intermediate
Step 1: Mesylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C.
-
Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Reaction: Stir the mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Morpholine Ring Formation
-
Reaction Setup: To a solution of the crude (S)-1-(2-Fluorophenyl)ethyl methanesulfonate (1.0 eq) in a suitable solvent such as acetonitrile, add the appropriate amino alcohol precursor (e.g., (R)-2-amino-1-propanol, 1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by flash column chromatography to obtain the desired morpholine intermediate.
Diagram: Synthesis of Aprepitant Intermediate
Caption: Synthetic pathway to a key Aprepitant intermediate.
Mechanism of Action and Signaling Pathway
This compound is a building block for Aprepitant, which functions by blocking the neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is Substance P. By antagonizing the NK1 receptor in the central nervous system, Aprepitant prevents the signaling cascade that leads to the sensation of nausea and the vomiting reflex.
Diagram: Aprepitant's Mechanism of Action
Caption: Aprepitant blocks the NK1 receptor, inhibiting the emetic signaling pathway.
Conclusion
This compound is a chiral building block of significant importance in the pharmaceutical industry. Its primary application in the synthesis of the NK1 receptor antagonist Aprepitant highlights its value in constructing complex, stereochemically defined drug molecules. The protocols provided herein offer robust methods for the synthesis and utilization of this versatile intermediate, paving the way for the development of novel therapeutics. The continued exploration of biocatalytic and asymmetric chemical methods for its synthesis will further enhance its accessibility and application in drug discovery.
References
Applications of (S)-1-(2-Fluorophenyl)ethanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Fluorophenyl)ethanol is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of complex, biologically active molecules. Its stereodefined structure, featuring a fluorine-substituted aromatic ring, imparts unique physicochemical properties to target compounds, influencing their binding affinity, metabolic stability, and pharmacokinetic profiles. This document provides detailed application notes on its role in the development of therapeutic agents, particularly focusing on Neurokinin-1 (NK1) receptor antagonists, and presents comprehensive experimental protocols for its synthesis and incorporation into drug scaffolds.
Application Notes
The primary application of the this compound scaffold is in the synthesis of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, a G protein-coupled receptor, is the preferred endogenous receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and the vomiting reflex.[1][2] Antagonists of the NK1 receptor have significant therapeutic potential in managing chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and potentially other conditions such as depression and anxiety.[3][4]
A prominent example of a drug containing a related structural motif is Aprepitant , a selective, high-affinity NK1 receptor antagonist.[3] While Aprepitant's structure contains a 4-fluorophenyl group attached to a morpholine ring, the synthetic strategies employed for its chiral core are highly relevant to the utilization of this compound. The synthesis of Aprepitant and related compounds often involves the coupling of a chiral alcohol with a heterocyclic core, highlighting the importance of enantiomerically pure building blocks like this compound.[1][5][6] The fluorine atom on the phenyl ring can enhance binding affinity and improve metabolic stability.[1]
Signaling Pathway of NK1 Receptor and Substance P
The therapeutic effect of NK1 receptor antagonists is achieved by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling cascades that lead to emesis and pain signaling.
Caption: NK1 Receptor Signaling Pathway and Inhibition by Aprepitant.
Quantitative Data
The following table summarizes the binding affinities of Aprepitant for the human NK1 receptor. This data illustrates the high affinity and selectivity that can be achieved with molecules containing the fluorophenyl motif.
| Compound | Receptor | Binding Affinity (IC₅₀) | Reference |
| Aprepitant | Human NK1 | 0.1 nM | |
| Aprepitant | Human NK2 | 4500 nM | |
| Aprepitant | Human NK3 | 300 nM |
Experimental Protocols
Asymmetric Synthesis of this compound
The enantioselective reduction of the prochiral ketone, 2'-fluoroacetophenone, is a key step in obtaining this compound. Two highly effective methods are enzymatic reduction and the Corey-Bakshi-Shibata (CBS) reduction.
This protocol is adapted from a general procedure for the enzymatic reduction of acetophenone derivatives.
Materials:
-
2'-Fluoroacetophenone
-
Ketoreductase (KRED) from a suitable microbial source (e.g., Pichia glucozyma)
-
NADPH (or a cofactor regeneration system, e.g., glucose and glucose dehydrogenase (GDH))
-
Tris/HCl buffer (50 mM, pH 8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a screw-capped test tube, prepare a 5 mL reaction mixture containing 50 mM Tris/HCl buffer (pH 8.0).
-
Add the KRED enzyme preparation (e.g., 20 mU/mL).
-
If using a cofactor regeneration system, add GDH (e.g., 1 U/mL) and glucose (4 times the molar amount of the substrate). Add NADP⁺ to a final concentration of 0.1 mM.
-
Add 2'-fluoroacetophenone to a final concentration of 1 g/L.
-
Seal the tube and incubate at a controlled temperature (e.g., 30°C) with shaking.
-
Monitor the reaction progress by chiral GC or HPLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the enantiomeric excess (% ee) by chiral GC analysis.
Expected Outcome: High conversion (>95%) and high enantiomeric excess (>99% ee) for the (S)-enantiomer can be achieved.
Caption: Workflow for Enzymatic Reduction.
This protocol is a general procedure for the CBS reduction of acetophenone derivatives.
Materials:
-
2'-Fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).
-
Add (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents of a 1 M solution in toluene) to anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (e.g., 0.6 equivalents) to the catalyst solution while stirring.
-
After stirring for 10-15 minutes, add a solution of 2'-fluoroacetophenone (1 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, then add 2 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC.
Expected Outcome: High yield (>90%) and high enantiomeric excess (>95% ee) for the (S)-enantiomer.
Caption: Workflow for CBS Reduction.
Incorporation into a Heterocyclic Scaffold (Illustrative Example)
The following is a generalized protocol illustrating the coupling of a chiral alcohol like this compound to a heterocyclic core, a common strategy in the synthesis of NK1 receptor antagonists. This protocol is based on the principles of the Aprepitant synthesis.[6]
Materials:
-
This compound
-
A suitable heterocyclic intermediate (e.g., a morpholinone derivative with a leaving group at the desired position)
-
A Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Standard work-up and purification reagents
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the heterocyclic intermediate in anhydrous DCM.
-
Add this compound (typically 1.1-1.5 equivalents) to the solution.
-
Cool the mixture to a low temperature (e.g., -78°C).
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf, 0.1-0.3 equivalents).
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a suitable base (e.g., triethylamine).
-
Allow the reaction to warm to room temperature.
-
Perform an aqueous work-up, washing with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
References
- 1. Aprepitant - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Aprepitant [cjph.com.cn]
- 5. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 6. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of 1-(2-Fluorophenyl)ethanol
Abstract
This document provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(2-fluorophenyl)ethanol. This method utilizes the high enantioselectivity of lipases, particularly immobilized Candida antarctica lipase B (Novozym® 435), to selectively acylate one enantiomer, allowing for the separation of both enantiopure (R)- and (S)-1-(2-fluorophenyl)ethanol. These chiral building blocks are of significant interest to researchers, scientists, and drug development professionals. This application note includes a summary of expected quantitative data, a comprehensive experimental protocol, and a visual representation of the workflow.
Introduction
Chirally pure alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. 1-(2-Fluorophenyl)ethanol, with its chiral center and fluorinated aromatic ring, is a valuable synthon. Enzymatic kinetic resolution offers a green and highly selective alternative to traditional chemical methods for obtaining enantiopure compounds. This process relies on the ability of an enzyme, typically a lipase, to differentiate between the two enantiomers of a racemic mixture and catalyze a reaction (in this case, acylation) on one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiopure alcohol, which can then be separated.
Data Presentation
The following table summarizes representative quantitative data for the enzymatic resolution of 1-(2-fluorophenyl)ethanol using Novozym® 435 and vinyl acetate as the acyl donor. These values are based on typical results achieved for similar secondary aromatic alcohols under optimized conditions.
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (e.e.S %) | Enantiomeric Excess of Product (e.e.P %) |
| Novozym® 435 (CALB) | Vinyl Acetate | tert-Butyl methyl ether | 6 | ~50 | >99 | >99 |
| Candida rugosa Lipase | Vinyl Acetate | n-Heptane | 24 | ~45 | >95 | >90 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Diisopropyl ether | 12 | ~48 | >98 | >98 |
Experimental Protocol
Materials and Reagents
-
Racemic 1-(2-fluorophenyl)ethanol
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (TBME, anhydrous)
-
Hexane (for chromatography)
-
Isopropanol (for chromatography)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector
Enzymatic Resolution Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1-(2-fluorophenyl)ethanol (1.0 g, 7.14 mmol) and anhydrous tert-butyl methyl ether (20 mL).
-
Acyl Donor Addition: Add vinyl acetate (1.3 mL, 14.28 mmol, 2.0 equivalents) to the solution.
-
Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of the substrate) to the reaction mixture.
-
Reaction Conditions: Seal the flask and stir the mixture at 30°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots (approximately 50 µL) at regular intervals (e.g., every 2 hours). Filter the enzyme from the aliquot and analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the formed product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Reaction Quench: Once the desired conversion is reached (approximately 6 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess acyl donor.
Product Separation and Purification
-
Column Chromatography: Purify the resulting residue by flash column chromatography on silica gel.
-
Elution: Use a gradient of hexane and ethyl acetate as the eluent to separate the unreacted 1-(2-fluorophenyl)ethanol from the corresponding acetate ester.
-
Isolation: Collect the fractions containing the pure alcohol and the pure ester separately and concentrate them under reduced pressure.
-
Characterization: Determine the yield and confirm the purity and enantiomeric excess of both the isolated alcohol and the ester by chiral HPLC.
Chiral HPLC Analysis
-
Column: Chiralcel® OD-H (or equivalent polysaccharide-based chiral stationary phase)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the samples in the mobile phase before injection.
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic resolution of 1-(2-fluorophenyl)ethanol.
Logical Relationship of Kinetic Resolution
Caption: Conceptual diagram of lipase-catalyzed kinetic resolution.
Application Notes and Protocols for the Purity Assessment of (S)-1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical assessment of (S)-1-(2-Fluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The described protocols focus on determining both chemical and enantiomeric purity, crucial for ensuring the quality, efficacy, and safety of active pharmaceutical ingredients (APIs).
Overview of Analytical Strategies
The comprehensive purity assessment of this compound involves a multi-faceted approach to characterize its chemical identity, quantify impurities, and determine its enantiomeric excess. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for enantiomeric purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an accurate assay of the compound's purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds.[1] The method separates the (S)- and (R)-enantiomers, allowing for their precise quantification.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based column, such as one with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, is often effective for separating aromatic alcohols.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a common choice for normal-phase chiral separations. The ratio may need to be optimized, for example, starting with 90:10 (v/v) n-hexane:IPA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Chiral HPLC Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Resolution (Rs) between enantiomers | > 2.0 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Where:
-
Area(S) is the peak area of the (S)-enantiomer.
-
Area(R) is the peak area of the (R)-enantiomer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
GC-MS is a powerful technique for identifying and quantifying volatile chemical impurities, including residual solvents and by-products from the synthesis of this compound.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a (5%-phenyl)-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Data Presentation
Table 2: GC-MS Analysis of Potential Impurities (Example Data)
| Impurity | Retention Time (min) | Limit of Detection (LOD) (ppm) | Limit of Quantitation (LOQ) (ppm) |
| 2-Fluoroacetophenone | 8.5 | 5 | 15 |
| Residual Solvents (e.g., Toluene) | Variable | 10 | 30 |
| Other related substances | Variable | 10 | 30 |
Quantitative NMR (qNMR) for Purity Assay
Quantitative NMR (qNMR) provides a direct and highly accurate method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[3] An internal standard of known purity is used for quantification.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) to the NMR tube and dissolve the sample and internal standard completely.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals being integrated.
Data Processing and Calculation
-
Process the acquired FID with an appropriate line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (% w/w) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Data Presentation
Table 3: qNMR Purity Assay Parameters (Example Data)
| Parameter | Value |
| Internal Standard | Maleic Acid |
| Purity of Internal Standard | 99.9% |
| Analyte Signal (Integral) | δ 4.95 (q, 1H) |
| Standard Signal (Integral) | δ 6.25 (s, 2H) |
| Calculated Purity (% w/w) | 99.5% |
Logical Relationship of Analytical Methods
The chosen analytical methods provide complementary information to build a complete purity profile of this compound.
References
Application Note: Chiral HPLC Method for Determining Enantiomeric Excess of (S)-1-(2-Fluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Fluorophenyl)ethanol is a chiral alcohol and a valuable building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method to determine the enantiomeric purity is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and robust technique for the separation and quantification of enantiomers.[1] This application note details a chiral HPLC method for determining the enantiomeric excess (ee) of (S)-1-(2-Fluorophenyl)ethanol.
The method utilizes a polysaccharide-based CSP, specifically a cellulose-based column, which has demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including aromatic alcohols.[2] Normal phase chromatography with a mobile phase consisting of a hydrocarbon and an alcohol modifier is employed to achieve baseline separation of the (R)- and (S)-enantiomers.
Experimental Protocol
This protocol provides a comprehensive methodology for the chiral separation of 1-(2-Fluorophenyl)ethanol enantiomers.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: A cellulose-based chiral stationary phase, such as the Chiralcel® OD-H (250 x 4.6 mm, 5 µm), has been shown to be effective for similar compounds.[1][3]
-
Solvents: HPLC-grade n-hexane and isopropanol.
-
Sample: A solution of 1-(2-Fluorophenyl)ethanol (racemic standard and the sample to be analyzed) dissolved in the mobile phase.
2. Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization for specific instruments and columns.
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm or 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Prepare a stock solution of racemic 1-(2-Fluorophenyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare the sample containing this compound for analysis by dissolving it in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter all samples through a 0.45 µm syringe filter prior to injection to prevent column clogging.
4. System Preparation and Analysis
-
Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to verify system suitability (e.g., resolution).
-
Inject the sample solution to be analyzed.
-
Integrate the peak areas for both enantiomers in the resulting chromatogram.
5. Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is calculated using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
For the determination of the enantiomeric excess of this compound, the (S)-enantiomer is expected to be the major peak.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for the separation of 1-(2-Fluorophenyl)ethanol enantiomers based on the analysis of structurally similar compounds.[1][3] Actual values may vary depending on the specific system and conditions used.
| Parameter | (R)-1-(2-Fluorophenyl)ethanol (Expected) | This compound (Expected) |
| Retention Time (t_R) | ~12 min | ~15 min |
| Resolution (R_s) | > 1.5 (between the two enantiomers) | > 1.5 (between the two enantiomers) |
Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis.
Troubleshooting
-
Poor Resolution (Rs < 1.5):
-
Optimize Mobile Phase: Decrease the percentage of isopropanol in the mobile phase to increase retention and potentially improve resolution.[1]
-
Adjust Flow Rate: Lowering the flow rate can sometimes enhance separation.
-
Change Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the selectivity.
-
-
Peak Tailing:
-
Ensure the sample is fully dissolved in the mobile phase.
-
Consider the use of a small amount of an additive, although this is less common for neutral analytes.
-
-
Inconsistent Retention Times:
-
Ensure the column is properly equilibrated before each injection.
-
Maintain a constant column temperature using a column oven.[1]
-
Check for leaks in the HPLC system.
-
References
Application Notes & Protocols: Chiral GC Analysis of (S)-1-(2-Fluorophenyl)ethanol via Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical compounds. (S)-1-(2-Fluorophenyl)ethanol is a chiral alcohol that often serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers. However, direct analysis of chiral alcohols can sometimes result in poor peak shape and inadequate separation due to their polarity.
Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For the chiral GC analysis of 1-(2-Fluorophenyl)ethanol, derivatization serves two primary purposes:
-
Improved Chromatographic Behavior: Acylation or silylation of the hydroxyl group reduces polarity, leading to sharper, more symmetrical peaks and improved resolution.
-
Enhanced Volatility: The resulting ester or silyl ether derivatives are typically more volatile than the parent alcohol, allowing for analysis at lower temperatures and reducing analysis time.
This document provides detailed protocols for the derivatization of this compound using two common reagents—Trifluoroacetic Anhydride (TFAA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)—and outlines the subsequent chiral GC analysis.
Principle of Analysis
The analytical workflow involves converting the enantiomers of 1-(2-Fluorophenyl)ethanol into diastereomeric derivatives if a chiral derivatizing agent were used, or more commonly, improving the volatility and peak shape of the individual enantiomers for separation on a chiral stationary phase. This guide focuses on the latter approach. The derivatized enantiomers are then separated on a GC column containing a chiral selector, typically a cyclodextrin derivative. The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.
Experimental Protocols
Two common and effective derivatization methods are presented: acylation with Trifluoroacetic Anhydride (TFAA) and silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This method converts the alcohol into a highly volatile trifluoroacetyl ester. The reaction is rapid and generally proceeds to completion.[1]
Materials:
-
1-(2-Fluorophenyl)ethanol sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous Pyridine or Triethylamine (optional, as catalyst/acid scavenger)
-
2 mL GC vials with screw caps
-
Microsyringes
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the 1-(2-Fluorophenyl)ethanol sample into a clean, dry 2 mL GC vial.
-
Dissolution: Add 500 µL of anhydrous dichloromethane to dissolve the sample.
-
Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial. If desired, 10 µL of pyridine can be added to catalyze the reaction and scavenge the trifluoroacetic acid byproduct.
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes in a heating block.[1]
-
Evaporation: Allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood and evaporate the solvent and excess reagent to dryness under a gentle stream of dry nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis. The sample is now ready for injection.
Protocol 2: Silylation with MSTFA
This method converts the alcohol into a trimethylsilyl (TMS) ether. MSTFA is a powerful silylating agent, and its byproducts are highly volatile, minimizing interference in the chromatogram.
Materials:
-
1-(2-Fluorophenyl)ethanol sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine)
-
2 mL GC vials with screw caps
-
Microsyringes
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the 1-(2-Fluorophenyl)ethanol sample into a clean, dry 2 mL GC vial.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) and 100 µL of MSTFA directly to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC. Dilution is typically not required but can be performed with an anhydrous solvent if the sample is too concentrated.
Chiral Gas Chromatography Method
The following GC conditions are recommended for the analysis of the derivatized 1-(2-Fluorophenyl)ethanol enantiomers. A cyclodextrin-based chiral stationary phase is highly recommended. The Astec® CHIRALDEX™ G-TA is an excellent first choice due to its high selectivity for alcohols, their acyl derivatives, and halogenated compounds.[2][3][4]
| Parameter | Recommended Condition |
| GC System | Agilent 7890 or equivalent with FID/MS detector |
| Chiral Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film |
| Carrier Gas | Helium or Hydrogen, Constant Flow or Pressure Mode (e.g., 30 psi He) |
| Injection Port Temp. | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 to 100:1 (adjust as needed for concentration) |
| Oven Program | Initial Temp: 90 °C, hold for 2 minRamp: 2 °C/min to 140 °CHold: 5 min |
| Detector | FID |
| Detector Temp. | 250 °C |
Note: The oven temperature program is a starting point and should be optimized to achieve baseline separation (Resolution > 1.5) for the specific enantiomeric pair.
Data Presentation
The following table presents representative chromatographic data for the separation of derivatized 1-(2-Fluorophenyl)ethanol enantiomers.
Disclaimer: The following quantitative data is illustrative and based on typical results for structurally similar aromatic alcohols (e.g., 1-phenylethanol) on cyclodextrin-based chiral columns.[5] Actual retention times and resolution may vary and require method optimization.
| Derivative | Analyte / Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| TFA-Ester | (R)-1-(2-Fluorophenyl)ethyl trifluoroacetate | ~15.2 | \multirow{2}{}{> 1.8} |
| (S)-1-(2-Fluorophenyl)ethyl trifluoroacetate | ~15.9 | ||
| TMS-Ether | (R)-1-(2-Fluorophenyl)ethoxytrimethylsilane | ~17.5 | \multirow{2}{}{> 1.6} |
| (S)-1-(2-Fluorophenyl)ethoxytrimethylsilane | ~18.1 |
Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. For a sample of pure this compound, the peak corresponding to the (S)-enantiomer should be dominant.
References
- 1. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Astec® CHIRALDEX™ G-TA Capillary GC Column | Krackeler Scientific, Inc. [krackeler.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-1-(2-Fluorophenyl)ethanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Role of (S)-1-(2-Fluorophenyl)ethanol
Extensive review of available scientific literature and chemical supplier information indicates that this compound is primarily utilized as a chiral building block in organic synthesis. This is distinct from the role of a chiral auxiliary.
-
Chiral Auxiliary: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.
-
Chiral Building Block: A chiral building block, or synthon, is an enantiomerically pure compound that is a permanent part of the final target molecule. Its inherent chirality is incorporated into the molecular structure.
No significant evidence was found in the reviewed literature of this compound being used as a traditional, removable chiral auxiliary. Therefore, these application notes will focus on its role as a chiral building block in the synthesis of more complex molecules.
Application Notes: Use as a Chiral Building Block
This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound. The (S)-stereochemistry at the benzylic alcohol position is crucial for the desired biological activity in many target molecules.
Key Applications:
-
Synthesis of Chiral Amines: The hydroxyl group can be converted to an amino group with retention or inversion of stereochemistry to produce chiral 1-(2-fluorophenyl)ethanamines. These amines are common substructures in drug candidates.
-
Incorporation via Ether or Ester Linkages: The alcohol functionality allows for straightforward incorporation into larger molecules through the formation of ether or ester bonds, where the chiral (S)-1-(2-fluorophenyl)ethyl moiety can impart specific conformational constraints or interact with biological targets.
-
Precursor for Chiral Ligands: While not an auxiliary itself, it can be a precursor for the synthesis of more complex chiral ligands used in asymmetric catalysis.
Data Presentation
A search of scientific databases and chemical literature did not yield quantitative data regarding the use of this compound as a chiral auxiliary (e.g., diastereomeric excess in directed reactions). Its primary documented role is as a chiral starting material, where its enantiomeric purity is transferred to the final product. The typical enantiomeric excess (e.e.) for commercially available this compound is ≥98%. Synthetic transformations utilizing this building block, such as SN2 reactions, are generally designed to proceed with high fidelity, preserving this enantiopurity in the final product.
Experimental Protocols
Below is a representative, general protocol for a common transformation of this compound, illustrating its use as a chiral building block. This protocol describes the activation of the alcohol and subsequent nucleophilic substitution.
Representative Protocol: Synthesis of an (R)-1-(1-Azidoethyl)-2-fluorobenzene via Mesylation and SN2 Azide Displacement
This two-step procedure converts the chiral alcohol into a chiral azide with inversion of stereochemistry, a common precursor for chiral amines.
Step 1: Mesylation of this compound
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-(2-fluorophenyl)ethyl methanesulfonate. This intermediate is often used immediately in the next step without further purification.
Step 2: Azide Displacement with Inversion of Stereochemistry
-
Setup: Dissolve the crude mesylate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC until the mesylate is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to obtain (R)-1-(1-azidoethyl)-2-fluorobenzene. The stereochemistry is inverted due to the SN2 mechanism.
Visualizations
Caption: Distinction between a chiral auxiliary and a chiral building block.
Caption: Workflow for the synthesis of a chiral azide from this compound.
Application Notes and Protocols for the Scalable Synthesis and Purification of (S)-1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-Fluorophenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective production is of significant interest to the drug development and manufacturing sectors. This document provides detailed application notes and protocols for the scalable synthesis and purification of this compound. The primary synthetic route discussed is the asymmetric reduction of 2'-fluoroacetophenone, for which both biocatalytic and chemocatalytic methods are presented. Furthermore, protocols for the purification of the enantiomerically enriched product via chromatographic techniques are detailed. All quantitative data is summarized in tables for clear comparison, and key workflows are visualized using diagrams.
Introduction
Chiral alcohols are critical intermediates in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety.[1][2][3] The enantioselective synthesis of these compounds is a key challenge in process chemistry. This compound serves as a key intermediate in the synthesis of various bioactive molecules. Traditional methods for producing single-enantiomer compounds can be costly and inefficient. This application note focuses on scalable and efficient methods for the synthesis and purification of the (S)-enantiomer of 1-(2-fluorophenyl)ethanol.
The primary methods for the synthesis of this compound involve the asymmetric reduction of the prochiral ketone, 2'-fluoroacetophenone.[4] This can be achieved through biocatalysis, using enzymes such as ketoreductases (KREDs) or whole-cell systems, or through chemocatalysis, employing chiral catalysts like Corey-Bakshi-Shibata (CBS) catalysts.[1][5][6] Following synthesis, purification to achieve high enantiomeric excess is typically performed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[][8]
Synthesis and Purification Workflow
The overall process for obtaining highly pure this compound can be visualized as a two-stage process: synthesis followed by purification.
References
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols: (S)-1-(2-Fluorophenyl)ethanol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-1-(2-Fluorophenyl)ethanol and its derivatives as key building blocks in the synthesis of potent and selective kinase inhibitors. The protocols detailed herein are based on the successful synthesis of the clinical candidate GDC-0994 (Ravoxertinib), a highly selective inhibitor of ERK1/2 kinases.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer and other diseases. The development of small molecule kinase inhibitors that target the ATP-binding site of these enzymes has become a cornerstone of modern targeted therapy. Chiral alcohols, such as this compound and its analogs, serve as valuable synthons for introducing specific stereochemistry and functionality into inhibitor scaffolds, often leading to improved potency and selectivity.
This document focuses on the application of a derivative, (S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethanol, in the synthesis of GDC-0994, a potent inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2. The RAS/RAF/MEK/ERK signaling cascade is a pivotal pathway that is frequently hyperactivated in human cancers due to mutations in genes like BRAF and RAS.[1][2] GDC-0994 represents a significant advancement in targeting this pathway at the terminal node, offering a potential therapeutic strategy for tumors that have developed resistance to upstream inhibitors (e.g., RAF and MEK inhibitors).[1][2]
Key Building Block: (S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl Moiety
The (S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl moiety, derived from the corresponding chiral alcohol, is a crucial component of GDC-0994. The specific stereochemistry at the benzylic position is critical for optimal binding to the kinase active site. The fluorine and chlorine substituents on the phenyl ring also play a significant role in modulating the compound's physicochemical properties and target engagement.
Quantitative Data: Potency and Selectivity of GDC-0994 and Analogs
The following table summarizes the in vitro potency of GDC-0994 and related analogs, highlighting the structure-activity relationship (SAR) for the aminopyrazole moiety.
| Compound | R Group (on pyrazole) | ERK1 IC50 (nM) | ERK2 IC50 (nM) | pRSK IC50 (nM, HepG2 cells) |
| GDC-0994 (22) | 1-methyl | 1.1 | 0.3 | 17 |
| 23 | 1-ethyl | 1.1 | 0.4 | 16 |
| 24 | 1,3-dimethyl | 1.0 | 0.3 | 25 |
| 27 | 1,4-dimethyl | 1.3 | 0.5 | 34 |
| 13 | 3-ethyl-1-methyl | 1.8 | 0.6 | 45 |
| 16 | 1-isopropyl | 1.9 | 0.6 | 32 |
| 21 | 1-methyl (3-amino) | 1.6 | 0.5 | 42 |
Data extracted from Blake, J. F., et al. (2016). J Med Chem. 59(12), 5650-60.[1] Additional sources report IC50 values of 6.1 nM for ERK1 and 3.1 nM for ERK2. In cellular assays using A375 cells, GDC-0994 inhibited phosphorylated ERK2 and RSK with IC50 values of 0.086 µM and 0.14 µM, respectively.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general synthetic workflow for kinase inhibitors utilizing the (S)-1-(Aryl)ethanol moiety.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of GDC-0994.
Caption: General experimental workflow for the synthesis of kinase inhibitors.
Experimental Protocols
The following protocols are based on the discovery synthesis of GDC-0994.[4][5] For large-scale synthesis, a process development route featuring a biocatalytic asymmetric ketone reduction has also been described.[5]
Protocol 1: Synthesis of (R)-1-(4-Chloro-3-fluorophenyl)-2-((tert-butyldimethylsilyl)oxy)ethan-1-ol (Protected Chiral Alcohol)
This protocol describes the preparation of the silyl-protected chiral diol, a key intermediate. Note the inversion of stereochemistry in the naming convention due to priority rules, the final product GDC-0994 has the (S) configuration at the benzylic carbon.
-
Asymmetric Dihydroxylation:
-
To a solution of 1-chloro-2-fluoro-4-vinylbenzene (1.0 eq) in a suitable solvent (e.g., t-BuOH/water), add AD-mix-β (1.4 g/mmol of olefin) and methanesulfonamide (1.0 eq).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with sodium sulfite, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol.
-
-
Selective Silylation:
-
Dissolve the chiral diol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add triethylamine (1.1 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1.0 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-1-(4-chloro-3-fluorophenyl)-2-((tert-butyldimethylsilyl)oxy)ethan-1-ol.
-
Protocol 2: Synthesis of 4-(2-(Methylthio)pyrimidin-4-yl)pyridin-2(1H)-one (Pyridone Core)
-
Suzuki Coupling:
-
To a degassed mixture of 4-bromo-2-(methylthio)pyrimidine (1.0 eq), 2-fluoropyridin-4-ylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 4-(2-fluoropyridin-4-yl)-2-(methylthio)pyrimidine.
-
-
Hydrolysis to Pyridone:
-
Treat the product from the Suzuki coupling with a strong acid (e.g., concentrated HCl) and heat to reflux.
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one.
-
Protocol 3: Synthesis of GDC-0994
-
Mesylation of the Chiral Alcohol:
-
Dissolve the protected chiral alcohol from Protocol 1 (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which is typically used in the next step without further purification.
-
-
SN2 Coupling:
-
To a solution of the pyridone core from Protocol 2 (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a base such as sodium hydride (1.1 eq) at 0 °C.
-
Stir for 30 minutes, then add a solution of the crude mesylate (1.2 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Sulfone Formation and Amination (Alternative to direct coupling):
-
The intermediate from the SN2 coupling can be oxidized to a sulfone using an oxidizing agent like m-CPBA.
-
The resulting sulfone can then undergo a nucleophilic aromatic substitution (SNAr) reaction with 1-methyl-1H-pyrazol-5-amine.
-
-
Final Deprotection:
-
Dissolve the silyl-protected intermediate in a suitable solvent (e.g., THF).
-
Add a fluoride source such as tetrabutylammonium fluoride (TBAF) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture and purify the crude product by column chromatography or crystallization to obtain GDC-0994.
-
Note: These protocols provide a general guideline. Reaction conditions, including solvents, temperatures, and times, may require optimization for specific laboratory settings and scales. Always refer to the primary literature for the most accurate and detailed procedures.
References
- 1. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-1-(2-Fluorophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-1-(2-Fluorophenyl)ethanol from its racemic mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The three primary methods for the chiral resolution of racemic 1-(2-Fluorophenyl)ethanol are:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique physically separates the enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1][2]
-
Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[3][4]
Q2: Which method is most suitable for large-scale purification?
A2: Diastereomeric salt resolution is often the most industrially favored technique for large-scale purification due to its scalability and cost-effectiveness.[5] Enzymatic kinetic resolution can also be scaled up effectively.[6] Preparative chiral HPLC is generally more expensive and complex for large-scale production but can be used.[7]
Q3: How can I determine the enantiomeric excess (e.e.) of my purified sample?
A3: Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of this compound.[2][8] Other methods include chiral gas chromatography (GC) after derivatization and nuclear magnetic resonance (NMR) spectroscopy using a chiral solvating agent.
Troubleshooting Guides
Enzymatic Kinetic Resolution
Issue 1: Low or no conversion of the starting material.
-
Question: I am not observing any significant acylation of my racemic 1-(2-Fluorophenyl)ethanol using lipase. What could be the problem?
-
Answer:
-
Inactive Enzyme: Ensure the lipase is active. A simple test is to react a drop of the enzyme solution with a suitable substrate on nitrocellulose; a color change should be observed if the enzyme and substrate are reacting properly.[9]
-
Inappropriate Acyl Donor: The choice of acyl donor is critical. Vinyl acetate is a commonly used and effective acyl donor for lipase-catalyzed resolutions as it shifts the equilibrium towards the product.[10]
-
Suboptimal Reaction Conditions: Verify that the temperature and solvent are optimal for the chosen lipase. Many lipases function well at temperatures between 30-50°C in organic solvents like hexane or toluene.[11] The presence of a small amount of water can be crucial for enzyme activity in organic solvents.[12]
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme.[13] Try diluting the reaction mixture or using an immobilized enzyme, which can sometimes improve stability.
-
Issue 2: Low enantioselectivity (low e.e. of product and remaining substrate).
-
Question: My enzymatic resolution is proceeding, but the enantiomeric excess of both the acylated product and the unreacted alcohol is poor. How can I improve this?
-
Answer:
-
Enzyme Choice: Not all lipases will exhibit high enantioselectivity for a specific substrate. Screening different lipases, such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia lipase, is recommended.[10]
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme.[14]
-
Acyl Donor Structure: The structure of the acyl donor can influence enantioselectivity. Experiment with different acyl donors if possible.
-
Reaction Monitoring: It is crucial to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted substrate.[15] Monitor the reaction progress using chiral HPLC or GC.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or no separation of enantiomers.
-
Question: I am injecting my racemic 1-(2-Fluorophenyl)ethanol onto a chiral column, but I am seeing only one peak or two poorly resolved peaks. What should I do?
-
Answer:
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for aromatic alcohols.[8][16] If one CSP doesn't work, screening others is necessary.[17]
-
Mobile Phase Composition: The composition of the mobile phase, particularly the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane), significantly impacts resolution.[18] Systematically vary the percentage of the alcohol modifier.
-
Mobile Phase Additives: Small amounts of acidic or basic additives can sometimes improve peak shape and resolution, especially for compounds with acidic or basic functional groups.
-
Issue 2: Broad or tailing peaks.
-
Question: I can see two peaks, but they are broad and tailing, leading to poor resolution. How can I improve the peak shape?
-
Answer:
-
Sample Solvent: Ideally, dissolve the sample in the mobile phase.[1] Injecting a sample dissolved in a stronger solvent can cause peak distortion.
-
Column Contamination: The column frits or the stationary phase may be contaminated. Flushing the column according to the manufacturer's instructions may help.
-
Suboptimal Flow Rate: Adjust the flow rate. A lower flow rate can sometimes improve resolution, but will also increase the analysis time.
-
Diastereomeric Salt Resolution
Issue 1: Oiling out or failure to crystallize.
-
Question: After adding the chiral resolving agent to my racemic 1-(2-Fluorophenyl)ethanol derivative, I am getting an oil instead of crystals. What is happening?
-
Answer:
-
Solvent Choice: The solvent system is critical. The two diastereomeric salts must have a significant difference in solubility in the chosen solvent.[19] A solvent screen with various polar and non-polar solvents, as well as solvent mixtures, is recommended.[19]
-
Supersaturation: The solution may not be sufficiently supersaturated. Carefully evaporate some of the solvent or gradually add an anti-solvent to induce crystallization.[19]
-
Cooling Rate: A rapid cooling rate can lead to the formation of an oil.[19] A slower, controlled cooling process is often more effective for obtaining well-defined crystals.
-
Issue 2: Low diastereomeric excess (d.e.) of the crystallized salt.
-
Question: I have isolated crystals, but after liberating the enantiomer, the enantiomeric excess is low. How can I improve the purity of my diastereomeric salt?
-
Answer:
-
Recrystallization: One or more recrystallizations of the diastereomeric salt are often necessary to achieve high diastereomeric purity.[4] Be aware that this may lead to a decrease in the overall yield.[19]
-
Kinetic vs. Thermodynamic Control: Sometimes, the less stable diastereomer crystallizes first (kinetic product). Allowing the crystallization mixture to stir for a longer period can allow for equilibration to the more stable, and often less soluble, diastereomer (thermodynamic product).
-
Choice of Resolving Agent: The choice of the chiral resolving agent significantly impacts the solubility difference between the diastereomers. If one resolving agent gives poor results, it is worth trying others. For alcohols, derivatization to an acidic ester followed by resolution with a chiral base is a common strategy.[20]
-
Experimental Protocols & Data
Enzymatic Kinetic Resolution
Protocol:
-
To a vial, add racemic 1-(2-Fluorophenyl)ethanol (1 equivalent).
-
Add an anhydrous organic solvent (e.g., toluene, 5-10 mL per mmol of substrate).
-
Add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).
-
Add the lipase (e.g., immobilized Candida antarctica Lipase B, Novozym 435®, 20-50 mg per mmol of substrate).
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40°C).
-
Monitor the reaction by taking small aliquots periodically. Analyze by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
When the conversion is approximately 50%, stop the reaction by filtering off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the resulting (R)-1-(2-Fluorophenyl)ethyl acetate from the unreacted this compound by column chromatography.
-
Hydrolyze the ester to obtain (R)-1-(2-Fluorophenyl)ethanol.
Table 1: Representative Data for Enzymatic Kinetic Resolution of Secondary Alcohols
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of (S)-alcohol (%) | Reference |
| Novozym 435® | Lauric Acid | Toluene | 50 | 2.5 | ~50 | 95 | [11] |
| Pseudomonas cepacia | Vinyl Acetate | Diisopropyl ether | Room Temp. | 24 | ~50 | >99 | [10] |
Note: Data is for analogous secondary alcohols and serves as a starting point for optimization.
Chiral HPLC Analysis
Protocol:
-
Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Table 2: Representative Chiral HPLC Separation Parameters for Aromatic Alcohols
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Analyte | Elution Order | Reference |
| γ-CD MOF | Acetonitrile/Water (10:90) | 1.0 | 1-Phenylethanol | R then S | [16] |
| Chiralcel OD-H | n-Hexane/IPA (75:25) | - | - | - | [18] |
| Chiralpak AD-H | n-Hexane/IPA/Methanol/DEA (75:10:15:0.1) | - | - | - | [18] |
Note: The optimal mobile phase composition for 1-(2-Fluorophenyl)ethanol will need to be determined empirically.
Diastereomeric Salt Resolution
Protocol:
-
Derivatization: React racemic 1-(2-Fluorophenyl)ethanol with an acidic anhydride (e.g., phthalic anhydride) in the presence of a base to form the corresponding acidic phthalate monoester.
-
Salt Formation: Dissolve the racemic phthalate monoester in a suitable solvent (e.g., ethanol). Add an equimolar amount of an enantiomerically pure chiral base (e.g., (+)-cinchonine).
-
Crystallization: Heat the solution to dissolve all solids, then cool slowly to room temperature to allow for the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallization: Recrystallize the diastereomeric salt from the same solvent system to improve diastereomeric purity.
-
Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the chiral base. Extract the free phthalate monoester with an organic solvent.
-
Hydrolysis: Hydrolyze the enantiomerically enriched phthalate monoester with a strong base (e.g., NaOH) to yield the enantiopure this compound.
Table 3: Factors Influencing Diastereomeric Salt Resolution
| Parameter | Effect on Yield | Effect on Purity | General Recommendation | Reference |
| Solvent | Highly dependent on solubility | Critical for selectivity | Screen a variety of solvents and mixtures | [19] |
| Cooling Rate | Slower cooling can increase yield | Slower cooling generally improves purity | A slow, controlled cooling profile is often optimal | [19] |
| Final Temperature | Lower temperatures increase yield | Variable effect | Optimize for the best balance of yield and purity | [19] |
| Resolving Agent | - | Determines the solubility difference | Screen different resolving agents | [4] |
Visualization of Experimental Workflows
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Diastereomeric Salt Resolution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereoselective Reduction of 2-Fluoroacetophenone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for challenges encountered during the stereoselective reduction of 2-fluoroacetophenone. The information is tailored for researchers, scientists, and professionals in drug development to aid in optimizing their chemical transformations for the synthesis of chiral 1-(2-fluorophenyl)ethanol.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the experimental process.
Frequently Asked Questions (FAQs)
Q1: My stereoselective reduction of 2-fluoroacetophenone is resulting in a low enantiomeric excess (ee). What are the primary factors I should investigate?
A1: Low enantiomeric excess is a frequent challenge and can stem from several sources. The first step should always be the validation of your analytical method, typically chiral HPLC or GC, to ensure accurate measurement.[1] Subsequently, consider the following critical factors:
-
Catalyst Purity and Activity: The chiral catalyst, whether it's a chemical catalyst like an oxazaborolidine or a biocatalyst, must be of high purity and activity. Impurities can lead to non-selective reduction pathways.
-
Reagent and Solvent Quality: Ensure all reagents and solvents are pure and anhydrous, as required by the specific reaction conditions. Trace amounts of water or other impurities can deactivate the catalyst or participate in non-stereoselective side reactions.[1]
-
Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Often, lower temperatures favor the desired stereoisomer by increasing the energy difference between the diastereomeric transition states.[2]
-
Substrate Quality: Impurities in the 2-fluoroacetophenone starting material can compete in the reaction, leading to racemic or undesired products.
Q2: I am observing significant amounts of the achiral starting material, 2-fluoroacetophenone, remaining even after extended reaction times. What could be the cause?
A2: Incomplete conversion can be due to several factors:
-
Catalyst Inactivation: The catalyst may have been deactivated by impurities in the substrate, reagents, or solvent.
-
Insufficient Reducing Agent: Ensure the stoichiometry of the reducing agent (e.g., borane, isopropanol) is correct and that it has not degraded during storage.
-
Poor Solubility: The substrate or catalyst may not be fully soluble in the chosen solvent system at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates.
-
Sub-optimal Temperature: While low temperatures often favor selectivity, they can also significantly decrease the reaction rate. A balance between rate and selectivity needs to be established.
Q3: Are there specific analytical methods recommended for determining the enantiomeric excess of 1-(2-fluorophenyl)ethanol?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral alcohols like 1-(2-fluorophenyl)ethanol. A suitable chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is typically used. The mobile phase is usually a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol. UV detection is commonly employed.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | Impure or deactivated catalyst. | Use freshly prepared or purchased catalyst of high purity. For biocatalysts, ensure optimal cell viability/enzyme activity. |
| Non-anhydrous solvent or reagents. | Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is flame-dried.[1] | |
| Reaction temperature is too high. | Systematically screen lower reaction temperatures (e.g., 0 °C, -20 °C, -40 °C).[2] | |
| Incorrect catalyst loading. | Optimize the catalyst loading; both too little and too much can sometimes negatively impact stereoselectivity. | |
| Low Conversion/Yield | Inactive reducing agent. | Use a fresh bottle of the reducing agent and ensure proper storage conditions. |
| Catalyst poisoning. | Purify the 2-fluoroacetophenone substrate (e.g., by distillation or chromatography) to remove potential inhibitors. | |
| Insufficient reaction time. | Monitor the reaction progress by TLC or GC/HPLC to determine the optimal reaction time. | |
| Poor substrate/catalyst solubility. | Screen different anhydrous solvents or consider using a co-solvent to improve solubility. | |
| Formation of Byproducts | Over-reduction or side reactions. | Use a milder reducing agent or adjust the stoichiometry. Optimize reaction time and temperature to minimize byproduct formation. |
| Impurities in the starting material. | Characterize the purity of the 2-fluoroacetophenone starting material and purify if necessary. |
Data Presentation: Comparative Performance in Stereoselective Reduction
The following tables summarize quantitative data for the stereoselective reduction of acetophenone derivatives, including analogs of 2-fluoroacetophenone, using various catalytic systems. This data is compiled from different sources to provide a comparative overview.
Table 1: Biocatalytic Reduction of Halogenated Acetophenones
| Substrate | Biocatalyst (Enzyme) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| 2-chloro-4’-fluoroacetophenone | TeSADH mutant (P84S/I86A) | 66 | >99 | (S) |
| 2-chloro-4’-fluoroacetophenone | TeSADH mutant (ΔP84/A85G) | 48 | 96 | (S) |
| 2-chloro-4’-fluoroacetophenone | TeSADH mutant (A85G/I86A/C295A) | 37 | >99 | (S) |
| 2-chloro-4’-fluoroacetophenone | TeSADH mutant (I86A) | 10 | >99 | (S) |
Data adapted from a study on 2-haloacetophenones, providing insights into the reduction of fluorinated analogs.[3]
Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone Derivatives
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | >90 | >95 |
| Acetophenone | (S)-Me-CBS-oxazaborolidine (10) | Borane-THF | THF | >99 | 94.7 |
| 2-Chloroacetophenone | (S)-Me-CBS-oxazaborolidine (10) | Borane-THF | THF | >99 | 91.0 |
This table presents typical results for the CBS reduction, demonstrating its high efficiency for substituted acetophenones.
Experimental Protocols
Detailed methodologies for key experimental approaches to the stereoselective reduction of 2-fluoroacetophenone are provided below.
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of 2-Fluoroacetophenone
This protocol is adapted from a general procedure for the CBS reduction of substituted acetophenones.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (or the corresponding (S)-enantiomer for the opposite product configuration)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
2-Fluoroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (2 M)
-
Dichloromethane or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents). Dilute with anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Borane Addition: Slowly add the borane complex (e.g., 1.0 M solution of BH₃·THF, 1.0 - 1.2 equivalents) dropwise to the stirred catalyst solution. Stir the mixture for 10-15 minutes at 0 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve 2-fluoroacetophenone (1.0 equivalent) in anhydrous THF.
-
Cool the reaction flask containing the catalyst-borane complex to the desired temperature (typically between -30 °C and 0 °C).
-
Slowly add the solution of 2-fluoroacetophenone to the reaction mixture dropwise over a period of 30-60 minutes, ensuring the internal temperature is maintained.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Work-up: Add 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(2-fluorophenyl)ethanol.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Biocatalytic Reduction using a Whole-Cell Biocatalyst
This is a general protocol that can be adapted for various yeast or bacterial strains. Optimization of pH, temperature, and co-solvent may be required for a specific microorganism.
Materials:
-
Selected microorganism (e.g., a strain of Candida, Pichia, or Rhodococcus)
-
Growth medium (e.g., YM broth for yeast)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Glucose (or another carbon source for cofactor regeneration)
-
2-Fluoroacetophenone
-
Co-solvent (e.g., isopropanol or DMSO, if needed for solubility)
-
Ethyl acetate
Procedure:
-
Cultivation of Biocatalyst: Inoculate the selected microorganism into the appropriate growth medium and incubate under optimal conditions (e.g., 28-30 °C with shaking) to obtain a sufficient cell mass.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with buffer solution. The cells can be used as a whole-cell catalyst.
-
Bioreduction: Resuspend the cell pellet in the buffer solution in a reaction vessel.
-
Add glucose (as a source for cofactor regeneration) to the cell suspension.
-
Dissolve 2-fluoroacetophenone in a minimal amount of a water-miscible co-solvent if it has poor aqueous solubility.
-
Add the substrate solution to the cell suspension to initiate the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Extract the aliquots with ethyl acetate and analyze the organic layer by GC or chiral HPLC to determine conversion and enantiomeric excess.
-
Work-up: Once the desired conversion is reached, separate the cells by centrifugation.
-
Extraction: Extract the supernatant with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by flash column chromatography and determine the yield and enantiomeric excess.
Visualizations
Logical Workflow for Troubleshooting Low Enantiomeric Excess
References
Improving yield and enantioselectivity in (S)-1-(2-Fluorophenyl)ethanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of (S)-1-(2-Fluorophenyl)ethanol. The focus is on improving both chemical yield and enantioselectivity through common asymmetric reduction methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound from its precursor, 2'-fluoroacetophenone.
Issue 1: Low Enantiomeric Excess (ee)
-
Question: My asymmetric reduction of 2'-fluoroacetophenone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?
-
Answer: Low enantioselectivity is a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is essential.[1]
-
Catalyst Purity/Integrity: The chiral catalyst or enzyme is the primary determinant of enantioselectivity. Ensure the catalyst has not degraded during storage and is of high chemical and optical purity. For instance, the use of an aged or improperly stored oxazaborolidine (CBS) catalyst can lead to low reproducibility and poor ee.[2]
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C for some organocatalytic reactions or the recommended temperature for a specific enzyme) generally enhances enantioselectivity by favoring the transition state with the lower activation energy.[3] Conversely, higher temperatures can provide enough energy to overcome this difference, leading to a loss of selectivity.
-
Non-Catalytic Reduction: The stoichiometric reducing agent (e.g., borane, sodium borohydride) can sometimes reduce the ketone non-selectively, leading to a racemic background reaction. This is a known issue in CBS reductions, where a highly reactive borane source can compete with the catalyzed pathway.[2] To mitigate this, ensure slow addition of the ketone to the mixture of catalyst and borane.
-
Solvent Effects: The choice of solvent can significantly influence the three-dimensional arrangement of the transition state. It is advisable to screen a range of solvents. For ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), chlorinated solvents have been found to be effective.[4]
-
Incorrect Enzyme Selection (Biocatalysis): Enzymes exhibit high substrate specificity. The chosen ketoreductase (KRED) or alcohol dehydrogenase (ADH) may not be optimal for 2'-fluoroacetophenone. Screening a panel of different KREDs, particularly those with a known preference for aryl ketones, is recommended. Enzymes with both Prelog and anti-Prelog selectivity are available, allowing access to either the (R) or (S) enantiomer.
-
Issue 2: Low Chemical Yield
-
Question: The conversion of 2'-fluoroacetophenone is low, resulting in a poor isolated yield. What factors could be responsible?
-
Answer: Low yield can be attributed to issues with reagents, reaction conditions, or catalyst activity.
-
Reagent and Solvent Quality: Ensure all reagents and solvents are anhydrous, especially for moisture-sensitive reactions like the CBS reduction or those involving metal hydrides.[3] Water can deactivate the catalyst and quench the reducing agent.
-
Catalyst Loading and Activity: The catalyst loading might be too low for the reaction to proceed efficiently within the given timeframe. While low catalyst loadings are desirable, they may not be sufficient if the catalyst has low turnover frequency for the specific substrate. Consider increasing the catalyst loading (e.g., from 1 mol% to 2 mol%).
-
Inhibitors: The substrate or solvent may contain impurities that act as catalyst poisons. This is particularly relevant for transition metal catalysts. Purification of the starting ketone, for example by wiped-film distillation, may be necessary to achieve high yields with low catalyst loadings.[5]
-
Cofactor Regeneration Failure (Biocatalysis): In enzyme-catalyzed reductions, the regeneration of the nicotinamide cofactor (NADH or NADPH) is critical for achieving high conversion.[5] If using a substrate-coupled system (e.g., with isopropanol), ensure the co-substrate is in sufficient excess and the dehydrogenase responsible for regeneration is active under the reaction conditions.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC) and extend the reaction time if necessary. While lower temperatures often improve enantioselectivity, they also decrease the reaction rate, potentially requiring longer reaction times.[3]
-
Issue 3: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. What are the likely side reactions and how can I suppress them?
-
Answer: Side product formation can complicate purification and reduce the yield of the desired alcohol.
-
Over-reduction: In some cases, particularly with highly reactive reducing agents, the desired alcohol product could be further reduced, although this is less common for benzylic alcohols.
-
Dehalogenation: Reductive dehalogenation (removal of the fluorine atom) can occur under certain conditions, especially with some transition metal catalysts or strong reducing agents.
-
Enone Reduction (if applicable): If the substrate contains other reducible functional groups, such as carbon-carbon double bonds, competitive reduction may occur. The choice of catalyst and conditions is crucial for achieving chemoselectivity. For instance, in asymmetric transfer hydrogenation of enones, controlling 1,2- (carbonyl) vs. 1,4- (alkene) reduction is a key challenge.[6][7]
-
Product Decomposition: The chiral alcohol product may be unstable under the reaction or workup conditions. For example, acidic or basic conditions during workup can sometimes lead to elimination or racemization.[3] Ensure the workup procedure is as mild as possible.
-
Quantitative Data Summary
The following tables summarize quantitative data from various methods for the asymmetric reduction of acetophenone derivatives, providing a comparative overview of their effectiveness.
Table 1: Biocatalytic Reduction of Acetophenone Derivatives
| Enzyme/Microorganism | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
|---|---|---|---|---|---|
| KRED1-Pglu | 2'-Fluoroacetophenone | >99 | >99 | (S) | [8] |
| Lactobacillus curvatus | 1-(2-chlorophenyl)ethanone | High | >99 | (S) | [9] |
| Zygosaccharomyces rouxii KRED | Various prochiral ketones | High | >99 | (S) | [10] |
| Rhodotorula glutinis | 3-chloro-1-phenylpropanone | 70 | 93 | (S) |[11] |
Table 2: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone Derivatives
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Conditions | Reference |
|---|---|---|---|---|---|---|
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Acetophenone | 95 | 97 | (R) | i-PrOH, i-PrOK | |
| (1R,2S)-aminoindanol-derived Ru complex | Acetophenone | 70 | 91 | (S) | i-PrOH, KOH | [12] |
| Tethered Ru catalyst S,S-7c | Phenyl ketone 5a | 97 | 99 | (R) | Chlorinated solvent |[4] |
Table 3: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone Derivatives
| Catalyst Precursor | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Conditions | Reference |
|---|---|---|---|---|---|---|
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | High | >99 | (S) | BH₃·THF, THF | [13] |
| Chiral Lactam Alcohols | Alkyl Methyl Ketones | High | 81-98 | (R) | p-Iodophenoxyborane, THF |[2] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol is a general guideline for the enzymatic reduction of 2'-fluoroacetophenone using a KRED with a glucose/glucose dehydrogenase (GDH) system for NADPH regeneration.
-
Preparation: In a temperature-controlled reaction vessel, prepare a 50 mM Tris/HCl buffer (pH 8.0).
-
Reagent Addition: To the buffer, add NADP⁺ (to a final concentration of 0.1 mM), glucose (4 molar equivalents relative to the substrate), and glucose dehydrogenase (GDH, e.g., 1 U/mL).
-
Enzyme Addition: Add the ketoreductase enzyme (KRED1-Pglu, e.g., 20 mU/mL) to the mixture.[8]
-
Substrate Addition: Add 2'-fluoroacetophenone (e.g., to a final concentration of 1 g/L). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Reaction: Seal the vessel and incubate at a controlled temperature (e.g., 30 °C) with gentle agitation (e.g., 150-200 rpm).
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC.
-
Workup: Once the reaction is complete (typically 24-48 hours), quench the reaction and extract the product with an organic solvent such as ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium Catalyst
This protocol describes a typical ATH of 2'-fluoroacetophenone using a Ru-TsDPEN catalyst.
-
Inert Atmosphere: Set up a flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Preparation: In the flask, dissolve the ruthenium catalyst, such as [RuCl₂(p-cymene)]₂ (0.25 mol%), and the chiral ligand, such as (S,S)-TsDPEN (1 mol%), in an anhydrous solvent like isopropanol.
-
Base Addition: Add a base, typically a solution of KOH or t-BuOK in isopropanol (e.g., 2.5 mol%). Stir for 15-30 minutes to allow for catalyst activation.
-
Substrate Addition: Add 2'-fluoroacetophenone (1 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C). Isopropanol serves as both the solvent and the hydrogen source.
-
Monitoring: Track the reaction's progress by TLC or GC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction
This protocol provides a general procedure for the enantioselective reduction of 2'-fluoroacetophenone using an in-situ generated CBS catalyst.
-
Inert Atmosphere: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the chiral catalyst precursor, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (5-10 mol%).[13]
-
Catalyst Formation: Add anhydrous tetrahydrofuran (THF). To this solution, add trimethylborate (5.5 mol%) and stir for 30 minutes. Then, add a 1 M solution of borane-THF complex (1 equivalent).[13] The mixture is stirred to form the active oxazaborolidine-borane complex.
-
Substrate Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Slowly add a solution of 2'-fluoroacetophenone (1 equivalent) in anhydrous THF dropwise over 10-30 minutes.
-
Reaction: Stir the reaction mixture for 30 minutes to several hours.
-
Monitoring: Monitor the reaction by TLC or GC to confirm the consumption of the starting ketone.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to destroy excess borane. Add 1 M HCl and extract the product with ethyl acetate.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
Common side reactions in the preparation of (S)-1-(2-Fluorophenyl)ethanol
Welcome to the Technical Support Center for the preparation of (S)-1-(2-Fluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric synthesis of this compound?
A1: The most prevalent methods for preparing this compound involve the asymmetric reduction of the prochiral ketone, 2'-fluoroacetophenone. Key strategies include:
-
Biocatalytic Reduction: This "green chemistry" approach utilizes whole-cell biocatalysts (e.g., Lactobacillus curvatus, Alternaria alternata) or isolated ketoreductase (KRED) enzymes. These methods are known for their high enantioselectivity under mild reaction conditions.
-
Chemo-catalytic Reduction: This involves the use of chiral catalysts, such as Corey-Bakshi-Shibata (CBS) catalysts with a borane source, or chiral ruthenium complexes in asymmetric transfer hydrogenation. These methods are robust and can be highly enantioselective.
Q2: What are the typical side reactions observed during the synthesis of this compound?
A2: Common side reactions primarily depend on the chosen synthetic route. In biocatalytic reductions, improper pH control can lead to the formation of byproducts. For chemo-catalytic methods, side reactions can be influenced by the catalyst, solvent, and temperature. Potential side products include:
-
Over-reduction products: In some cases, further reduction of the aromatic ring can occur, though this is less common under standard conditions.
-
Formation of diols: Under certain pH conditions, particularly in biocatalytic reductions, the formation of diol impurities, such as 1-phenyl-1,2-ethanediol, has been observed in similar reactions.[1]
-
Racemic alcohol: Incomplete enantioselectivity will result in the presence of the (R)-enantiomer.
Q3: How can I purify this compound from the reaction mixture?
A3: Purification typically involves a combination of extraction and chromatography. A general procedure includes:
-
Quenching the reaction and removing the catalyst (e.g., by filtration).
-
Extracting the product into an organic solvent like ethyl acetate.
-
Washing the organic layer with brine and drying it over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrating the solution under reduced pressure.
-
Purifying the crude product by column chromatography on silica gel.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (e.e.)
Question: My reaction is producing this compound with low enantioselectivity. What are the potential causes and how can I improve the e.e.?
Answer: Low enantiomeric excess is a common issue that can be addressed by examining several factors:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Lowering the reaction temperature often enhances enantioselectivity, particularly in chemo-catalytic reductions. |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., under an inert atmosphere for many organometallic catalysts). |
| Incorrect Solvent or pH | In biocatalytic reductions, the pH of the medium is critical. For chemo-catalytic methods, the choice of solvent can significantly impact the stereochemical outcome. |
| Substrate Quality | Impurities in the 2'-fluoroacetophenone starting material can interfere with the catalyst. Ensure the purity of your substrate. |
Problem 2: Low Reaction Yield
Question: The conversion of 2'-fluoroacetophenone is low, resulting in a poor yield of the desired product. What can I do to improve the yield?
Answer: Low yields can stem from incomplete reactions, product degradation, or inefficient purification.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Catalyst Loading | The amount of catalyst may be insufficient. Try incrementally increasing the catalyst loading. |
| Presence of Inhibitors | Water or other impurities in the reagents or solvents can poison the catalyst. Ensure all materials are dry and of high purity. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction temperature and pressure (for hydrogenation reactions) to ensure they are optimal for the specific catalyst system. |
Data on Side Reactions
While specific quantitative data for side reactions in the synthesis of this compound is not extensively published, data from analogous reactions can provide insights into potential impurity profiles. The following table is illustrative and based on observations from similar asymmetric reductions.
| Side Product | Potential Cause | Typical Impurity Level (%) | Mitigation Strategy |
| (R)-1-(2-Fluorophenyl)ethanol | Low enantioselectivity of the catalyst | 1 - 20 | Optimize reaction temperature, catalyst, and solvent. |
| Unreacted 2'-fluoroacetophenone | Incomplete reaction | Variable | Increase reaction time, catalyst loading, or optimize conditions. |
| 1-Phenyl-1,2-ethanediol | Non-optimal pH in biocatalysis[1] | < 5 | Maintain optimal pH of the reaction medium. |
Experimental Protocols
Biocatalytic Reduction of 2'-fluoroacetophenone
This protocol is adapted from methodologies used for similar halo-substituted acetophenones.
Materials:
-
2'-fluoroacetophenone
-
Whole-cell biocatalyst (e.g., Alternaria alternata)
-
Phosphate buffer (pH 6.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Ethyl acetate for extraction
Procedure:
-
In a sterile flask, prepare a suspension of the biocatalyst in the phosphate buffer.
-
Add glucose to the desired concentration.
-
Add 2'-fluoroacetophenone to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 32°C) with agitation (e.g., 250 rpm).
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Guide
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Optimization of chiral resolution for 1-(2-fluorophenyl)ethanol
Welcome to the Technical Support Center for the Optimization of Chiral Resolution of 1-(2-fluorophenyl)ethanol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for the chiral resolution of racemic 1-(2-fluorophenyl)ethanol?
A1: The most prevalent and effective method for resolving racemic 1-(2-fluorophenyl)ethanol, a secondary alcohol, is enzymatic kinetic resolution (EKR).[1] This technique utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the alcohol, allowing for the subsequent separation of the unreacted alcohol and the newly formed ester.[2][3] Lipase-catalyzed resolutions are favored for their high enantioselectivity, mild reaction conditions, and environmental friendliness.[4][5]
Q2: Which enzymes are recommended for the kinetic resolution of 1-(2-fluorophenyl)ethanol?
A2: Several lipases have demonstrated high efficacy in resolving secondary alcohols. The most commonly recommended enzymes include:
-
Candida antarctica Lipase B (CALB): Often used in its immobilized form (e.g., Novozym 435), CALB is known for its broad substrate scope and excellent enantioselectivity in organic solvents.[2][4][6]
-
Pseudomonas cepacia Lipase (PCL): Also known as Amano Lipase PS, this enzyme is highly effective for the acylation of various secondary alcohols.[2][3]
-
Candida rugosa Lipase (CRL): CRL is another widely used lipase, although its performance can sometimes be more sensitive to reaction conditions and its isoenzymatic profile.[4][7]
Q3: What are the best acyl donors and solvents for this enzymatic resolution?
A3: The choice of acyl donor and solvent is critical for optimizing both reaction rate and enantioselectivity.
-
Acyl Donors: Vinyl acetate is the most commonly used and highly effective acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.[2][4] For improved enantioselectivity, other acyl donors like vinyl butyrate or vinyl octanoate can also be tested.[6]
-
Solvents: A range of non-polar organic solvents are suitable. Common choices include n-heptane, toluene, diethyl ether, and diisopropyl ether.[1][2] Propylene carbonate is a greener alternative to conventional solvents that has shown good results with CALB.[4]
Q4: How can I monitor the reaction progress and determine the enantiomeric excess (e.e.)?
A4: The progress of the reaction (conversion) and the enantiomeric purity (e.e.) of both the unreacted alcohol and the product ester are typically monitored using chiral High-Performance Liquid Chromatography (HPLC). A polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H or Chiralpak® AD-H column, is often effective for separating the enantiomers of 1-(2-fluorophenyl)ethanol and its corresponding ester.[8]
Experimental Workflow & Protocols
The general workflow for the enzymatic kinetic resolution of 1-(2-fluorophenyl)ethanol is illustrated below.
Caption: General workflow for lipase-catalyzed kinetic resolution.
Detailed Experimental Protocol: Lipase-Catalyzed Acylation
This protocol provides a starting point for the resolution of racemic 1-(2-fluorophenyl)ethanol using Novozym 435.
-
Reaction Setup:
-
To a solution of racemic 1-(2-fluorophenyl)ethanol (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of n-heptane), add the acyl donor, vinyl acetate (e.g., 1.5-2 mmol).
-
-
Enzyme Addition:
-
Add the immobilized lipase, Novozym 435 (e.g., 20-40 mg/mL of solvent).[9]
-
-
Incubation:
-
Monitoring:
-
Periodically withdraw small aliquots from the reaction mixture. Filter the enzyme and analyze the sample by chiral HPLC to determine the conversion rate and the enantiomeric excess of the substrate (e.e.s) and product (e.e.p). The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both components.
-
-
Workup:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.[4]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification:
-
Separate the unreacted (S)-1-(2-fluorophenyl)ethanol from the produced (R)-ester using standard column chromatography on silica gel.
-
Troubleshooting Guide
Q: My reaction conversion is very low or stalled. What are the possible causes and solutions?
A: Low conversion can be due to several factors. Refer to the decision tree below and the subsequent table for potential solutions.
Caption: Decision tree for troubleshooting low reaction conversion.
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivity | • Verify the storage conditions and age of the lipase. • Test a new batch of the enzyme. • For non-immobilized enzymes, consider immobilization to improve stability.[5][11] |
| Suboptimal Conditions | • Time: Extend the reaction time, monitoring until the conversion plateaus. • Enzyme Loading: Increase the amount of enzyme used in the reaction.[9] • Temperature: Optimize the temperature. While higher temperatures increase the rate, they can sometimes decrease enantioselectivity or denature the enzyme.[6][10] |
| Poor Water Activity (aw) | • Lipases require a small amount of water to maintain their active conformation in organic solvents. If the solvent is completely anhydrous, enzyme activity can be very low.[5] Try adding a small, controlled amount of water.[9] |
| Substrate/Product Inhibition | • High concentrations of the substrate or product can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration.[12] |
Q: The enantioselectivity (E-value) of my resolution is poor. How can I improve it?
A: Poor enantioselectivity is a common challenge. The following table outlines strategies to enhance it.
| Factor | Optimization Strategy | Rationale |
| Enzyme | Screen different lipases (e.g., CALB, PCL, CRL from different suppliers).[4][13] | Different lipases have different active site geometries, leading to varying selectivity for the same substrate. |
| Solvent | Screen a range of solvents with varying polarities (e.g., n-heptane, toluene, diisopropyl ether, propylene carbonate).[2][4] | The solvent can influence the conformation of the enzyme and its interaction with the substrate, significantly impacting enantioselectivity. |
| Acyl Donor | Test different acyl donors (e.g., switch from vinyl acetate to a bulkier one like vinyl butyrate).[6] | A bulkier acyl donor can create greater steric hindrance, amplifying the difference in reaction rates between the two enantiomers. |
| Temperature | Lower the reaction temperature.[1] | Enantioselectivity often increases at lower temperatures, although this will also decrease the reaction rate. A balance must be found. |
| Additives | In some cases, adding a non-reactive base like triethylamine can improve both rate and enantioselectivity.[4] | Additives can sometimes alter the microenvironment of the enzyme, leading to improved performance. |
Q: I am having issues with my chiral HPLC analysis, such as poor resolution or peak tailing. What should I do?
A: Problems with chiral HPLC can often be resolved by systematically adjusting chromatographic parameters.
| Problem | Troubleshooting Steps |
| Poor Resolution (Rs < 1.5) | • Mobile Phase: Decrease the percentage of the alcohol modifier (e.g., isopropanol) to increase retention and improve resolution.[8] • Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[8] • Temperature: Adjust the column temperature; both increases and decreases can sometimes improve resolution.[8] • Column: If optimization fails, test a different polysaccharide-based chiral stationary phase. |
| Peak Tailing / Broadening | • Sample Solvent: Ensure the sample is dissolved in the mobile phase. Injecting in a stronger solvent can cause peak distortion.[14][15] • Contamination: Flush the column with a stronger, compatible solvent (like 100% ethanol for many polysaccharide columns) to remove strongly adsorbed contaminants.[16][17] • Column Void: A sudden drop in efficiency or the appearance of shoulders could indicate a void at the column inlet.[14] |
| High Back Pressure | • Frit Blockage: Reverse flush the column at a low flow rate to dislodge particulates from the inlet frit. Always use a guard column to prevent this.[14] • Solvent Viscosity: High percentages of isopropanol or ethanol can increase back pressure. Ensure the flow rate is appropriate for the mobile phase viscosity.[15] |
References
- 1. jocpr.com [jocpr.com]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Candida rugosa lipases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of activity and selectivity of Candida rugosa lipase and Candida antarctica lipase A by bioimprinting and/or immobilization for application in the selective ethanolysis of fish oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.tudelft.nl [research.tudelft.nl]
- 14. chiraltech.com [chiraltech.com]
- 15. mz-at.de [mz-at.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal in (S)-1-(2-Fluorophenyl)ethanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(2-Fluorophenyl)ethanol, focusing specifically on the removal of residual metal catalysts.
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is typically used for the synthesis of this compound?
A1: The synthesis of this compound from 2'-fluoroacetophenone is an asymmetric reduction of a prochiral ketone. For this transformation, ruthenium-based catalysts are highly effective, particularly those developed for asymmetric transfer hydrogenation (ATH).[1][2][3][4][5][6][7][8] Noyori-type catalysts, which are chiral Ru(II) complexes containing a diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN), are commonly employed to achieve high enantioselectivity.[3][7][9]
Q2: Why is it crucial to remove the residual catalyst?
A2: Residual metal catalysts, even at trace levels, are a significant concern in the pharmaceutical industry. These residues offer no therapeutic benefit and can pose safety risks to patients.[8] Regulatory bodies like the European Medicines Agency (EMEA) have established strict guidelines for the maximum acceptable concentration limits of metal residues in drug substances.[10] Furthermore, residual catalysts can affect the stability and reactivity of the final active pharmaceutical ingredient (API).
Q3: What are the acceptable limits for residual ruthenium in a pharmaceutical intermediate?
A3: The acceptable limit for a metal residue depends on the daily dose of the final drug product. However, for many applications, a target of less than 10 ppm (parts per million) is often desired for pharmaceutical intermediates.[11] In some cases, levels as low as <1 ppm can be achieved.[12]
Q4: What are the common methods for removing residual ruthenium catalysts?
A4: Several methods can be employed to remove residual ruthenium catalysts from reaction mixtures. The choice of method depends on the scale of the reaction, the nature of the product, and the desired level of purity. Common techniques include:
-
Adsorption: Using materials like activated carbon or silica-based metal scavengers to bind the ruthenium species, which are then removed by filtration.[10][12]
-
Extraction: Washing the reaction mixture with an aqueous solution containing a chelating agent (like cysteine or an isocyanide) to pull the metal into the aqueous phase.[11][12]
-
Precipitation: Treating the reaction mixture with an agent that forms an insoluble complex with ruthenium, which can then be filtered off.
-
Crystallization: The final product can often be purified by crystallization, leaving the catalyst residues in the mother liquor.[12]
Troubleshooting Guide: Residual Ruthenium Catalyst
This guide addresses common issues encountered when trying to remove residual ruthenium catalyst after the asymmetric transfer hydrogenation of 2'-fluoroacetophenone.
| Problem | Potential Cause | Troubleshooting Steps |
| High levels of ruthenium (>50 ppm) remain after initial work-up. | Incomplete catalyst removal by the chosen method. | 1. Optimize Scavenger/Adsorbent Amount: Increase the equivalents of the metal scavenger or the amount of activated carbon. A screening of different scavengers may be necessary. 2. Increase Contact Time: Extend the stirring time with the scavenger or adsorbent to ensure complete binding. 3. Combine Methods: Employ a multi-step purification strategy, such as an aqueous wash with a chelating agent followed by treatment with activated carbon.[11][12] |
| Product loss during purification. | The product may be adsorbing to the purification medium (e.g., silica gel or activated carbon). | 1. Elution Optimization: If using column chromatography or a silica plug, ensure the solvent system is optimized to elute the product efficiently while retaining the catalyst. 2. Alternative Adsorbent: Consider using a different type of activated carbon or a more selective metal scavenger that has a lower affinity for your product. 3. Minimize Adsorbent Use: Use the minimum amount of adsorbent necessary to achieve the desired level of ruthenium removal. |
| Inconsistent results in catalyst removal. | Variability in the reaction work-up or the quality of purification materials. | 1. Standardize Protocol: Ensure that the purification protocol is followed consistently, including volumes, times, and temperatures. 2. Quality of Reagents: Use high-quality, fresh purification agents. The effectiveness of some scavengers can degrade over time. 3. Analyze Post-Reaction Mixture: The form of the residual ruthenium (e.g., nanoparticles vs. soluble complexes) can vary, affecting removal efficiency.[13] Understanding the catalyst's state can help in selecting the appropriate removal method. |
| Catalyst deactivation during the reaction leading to incomplete conversion and difficult removal. | Impurities in starting materials or solvents can poison the catalyst. The catalyst itself may be unstable under the reaction conditions. | 1. Purify Reagents: Ensure that the 2'-fluoroacetophenone, hydrogen donor (e.g., isopropanol), and solvent are of high purity and anhydrous.[13] 2. Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst oxidation.[13] 3. Optimize Reaction Conditions: Adjusting the temperature or base concentration can sometimes improve catalyst stability and activity.[3] |
Quantitative Data on Catalyst Removal
The following table summarizes the effectiveness of various ruthenium removal strategies from organic reaction mixtures, providing a comparative overview.
| Removal Method | Scavenger/Agent | Initial Ru (ppm) | Final Ru (ppm) | Removal Efficiency (%) | Reference |
| Aqueous Extraction & Adsorption | Aqueous solution of cysteine followed by crystallization | 148 | 14 | ~90.5% | [12] |
| Adsorption | Activated Carbon | ~4400 | <10 | >99.7% | [11] |
| Scavenging | Isocyanide Scavenger | Not specified | <5 | Not specified | [14] |
| Aqueous Extraction | PEG-supported NHC ligand in water | ~4400 | 41 | ~99% | [11] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 2'-Fluoroacetophenone
This protocol describes a general procedure for the synthesis of this compound using a Noyori-type catalyst.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl(p-cymene)((S,S)-TsDPEN)] (or a similar chiral Ru(II) catalyst) (0.01 mol%).
-
Reaction Setup: The flask is removed from the glovebox and placed under an inert atmosphere (argon or nitrogen). Anhydrous, degassed 2-propanol is added as the solvent and hydrogen source.
-
Base Addition: A solution of potassium tert-butoxide in 2-propanol is added to the catalyst mixture.
-
Substrate Addition: 2'-fluoroacetophenone is added to the reaction mixture.
-
Reaction: The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored by an appropriate technique (e.g., chiral HPLC or GC) until completion.
Protocol 2: Ruthenium Catalyst Removal using Activated Carbon
This protocol outlines a procedure for removing the residual ruthenium catalyst from the completed reaction mixture.
-
Solvent Removal: After the reaction is complete, the 2-propanol is removed under reduced pressure.
-
Redissolution: The residue is redissolved in a suitable organic solvent, such as ethyl acetate.
-
Activated Carbon Treatment: Activated carbon (e.g., 5-10 wt% relative to the product) is added to the solution.
-
Stirring: The mixture is stirred at room temperature for a specified period (e.g., 2-4 hours).
-
Filtration: The activated carbon is removed by filtration through a pad of celite. The filter cake is washed with additional solvent.
-
Analysis: The filtrate, containing the purified product, is concentrated, and the residual ruthenium content is determined by ICP-MS. The enantiomeric excess is confirmed by chiral HPLC or GC.
Visualizations
Caption: Workflow for synthesis, purification, and analysis.
Caption: Troubleshooting logic for high residual ruthenium.
References
- 1. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 4. kanto.co.jp [kanto.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes [mdpi.com]
- 7. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Enzymatic Resolution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the enzymatic resolution of racemates, specifically focusing on low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My enzymatic resolution has a low conversion rate. What are the common causes and how can I address them?
A1: Low conversion rates can stem from several factors related to the enzyme, substrate, or reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure your enzyme is active. Run a control reaction with a known, reliable substrate for the chosen enzyme. If the control reaction also shows low or no activity, the enzyme itself may be inactive due to improper storage or handling.
-
Optimize Reaction Conditions: Suboptimal conditions can significantly hinder enzyme performance. Systematically evaluate and optimize the following parameters:
-
Temperature: Both low and high temperatures can negatively impact reaction rates.[1][2] Every enzyme has an optimal temperature for activity.[3] Temperatures that are too high can lead to enzyme denaturation and a loss of function.[1]
-
pH: The pH of the reaction medium affects the ionization state of the enzyme and substrate, which is crucial for their interaction.[4][5] Extreme pH values can cause irreversible denaturation of the enzyme.[6][7]
-
Solvent: The choice of solvent can influence enzyme activity and stability.[8] For non-aqueous reactions, consider screening different organic solvents.
-
-
Investigate Potential Inhibition:
-
Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme's activity.[9][10] Try running the reaction at a lower substrate concentration.
-
Product Inhibition: The product of the reaction can act as an inhibitor, slowing down the reaction as it accumulates.[11][12] Consider in-situ product removal techniques if this is suspected.
-
Other Inhibitors: Impurities in the substrate or solvent can act as enzyme inhibitors.[13] Ensure high purity of all reaction components.
-
-
Assess Enzyme and Substrate Concentrations:
-
Insufficient Enzyme Loading: The amount of enzyme may be too low for the amount of substrate.[13] Incrementally increase the enzyme concentration to see if the conversion rate improves.
-
Substrate Concentration: While high concentrations can be inhibitory, very low concentrations might lead to a slow reaction rate.[14]
-
-
Consider Enzyme Deactivation: The enzyme may be losing its activity over the course of the reaction.[15][16] This can be caused by factors like unfavorable pH, high temperature, or the presence of denaturing agents.[17][18]
Q2: My reaction seems to stop at around 50% conversion. Is this normal?
A2: Yes, for a standard kinetic resolution, a maximum theoretical yield of 50% for one enantiomer is expected.[13] This is because the enzyme selectively converts one enantiomer of the racemic mixture, leaving the other unreacted.[19] To achieve yields greater than 50%, a Dynamic Kinetic Resolution (DKR) approach is necessary. DKR involves the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[20]
Q3: How do I choose the right enzyme for my resolution?
A3: The choice of enzyme is critical for a successful resolution. If you are experiencing low conversion due to poor enzyme-substrate compatibility, consider the following:
-
Enzyme Screening: The inherent selectivity of an enzyme for a specific substrate can be low.[8] It is highly recommended to screen a panel of different enzymes (e.g., various lipases, proteases, esterases) to find one that exhibits high activity and enantioselectivity towards your substrate.[8]
-
Substrate Specificity: Review the literature for enzymes known to act on substrates with similar functional groups or structures to yours. Many enzymes, like lipases from Aspergillus niger, have broad substrate specificity.[21]
Data Presentation: Optimizing Reaction Parameters
Systematic optimization of reaction parameters is crucial for improving conversion rates. The following table summarizes the potential impact of key parameters and suggests an experimental approach for their optimization.
| Parameter | Potential Impact on Low Conversion | Recommended Optimization Strategy |
| Temperature | Suboptimal temperature leads to low reaction rates.[1] Excessively high temperatures can cause enzyme denaturation and irreversible loss of activity.[2] | Perform the reaction at a range of temperatures (e.g., 20°C, 30°C, 40°C, 50°C) to determine the optimal temperature for both activity and stability.[3] |
| pH | Each enzyme has an optimal pH range for maximum activity.[7] Deviations from this range can alter the ionization states of the enzyme and substrate, reducing the reaction rate.[4][5] Extreme pH can lead to denaturation.[6] | Screen a range of buffer systems with varying pH values (e.g., pH 5, 6, 7, 8, 9) to identify the optimal pH for your enzymatic resolution.[22] |
| Enzyme Loading | Insufficient enzyme concentration will result in a slow reaction and incomplete conversion.[13] | Systematically increase the enzyme concentration in a series of experiments while keeping other parameters constant to find the optimal loading. |
| Substrate Conc. | High substrate concentrations can lead to substrate inhibition.[9][10] Very low concentrations may result in a slow reaction rate.[14] | Vary the initial substrate concentration to identify a range that maximizes the reaction rate without causing significant inhibition. |
| Solvent | The solvent can affect enzyme conformation, activity, and stability.[8] | For reactions in organic media, screen a panel of solvents with different polarities and properties (e.g., hexane, toluene, MTBE, acetonitrile). |
Experimental Protocols
1. Standard Protocol for Enzymatic Kinetic Resolution
This protocol provides a general methodology for performing an enzymatic kinetic resolution of a racemic alcohol using a lipase.
Materials:
-
Racemic alcohol (substrate)
-
Acylating agent (e.g., vinyl acetate)
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Reaction vessel (e.g., sealed flask with magnetic stirrer)
-
Temperature-controlled shaker or water bath
-
Analytical instrument for monitoring conversion and enantiomeric excess (e.g., Chiral HPLC or GC)
Procedure:
-
To a sealed reaction vessel, add the racemic alcohol and the organic solvent.
-
Add the acylating agent to the mixture.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30-40°C).[13]
-
Add the immobilized lipase to initiate the reaction (e.g., 50-100 mg per mmol of substrate).[13]
-
Stir the mixture at a constant speed.
-
Monitor the reaction progress by periodically taking small aliquots.[13]
-
For each aliquot, immediately quench the reaction (e.g., by filtering off the enzyme or adding a quenching agent).
-
Analyze the aliquot by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the substrate and product.
-
Stop the reaction when the desired conversion (typically close to 50% for kinetic resolution) is reached by filtering off the immobilized enzyme.[13]
-
Wash the recovered enzyme with fresh solvent to be reused if desired.
-
The product can be isolated from the filtrate using standard purification techniques (e.g., chromatography).
2. Protocol for Monitoring Reaction Progress by Chiral HPLC
Purpose: To determine the conversion rate and enantiomeric excess (ee) of the substrate and product.
Procedure:
-
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by filtering the aliquot through a syringe filter to remove the enzyme.
-
Dilute the filtered aliquot with an appropriate solvent (e.g., the mobile phase) to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a chiral HPLC column.
-
Run the analysis using a pre-determined method (mobile phase, flow rate, and detection wavelength).
-
Identify the peaks corresponding to both enantiomers of the substrate and the product.
-
-
Data Analysis:
-
Calculate the conversion by comparing the peak areas of the substrate at a given time point to the initial peak area.
-
Calculate the enantiomeric excess (ee) of the remaining substrate and the formed product using the following formulas:
-
ee (substrate) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100%
-
ee (product) = |(Area_R' - Area_S') / (Area_R' + Area_S')| * 100% (where R and S are the two enantiomers)
-
-
Visualizations
Caption: A workflow for troubleshooting low conversion rates.
Caption: Factors influencing enzyme activity and conversion.
Caption: A decision flowchart for diagnosing low conversion.
References
- 1. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 2. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. How does temperature affect enzyme activity? | AAT Bioquest [aatbio.com]
- 4. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. Effect of pH on Enzyme Activity | Overview & Interaction - Lesson | Study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 11. Product inhibition - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. monash.edu [monash.edu]
- 15. homework.study.com [homework.study.com]
- 16. Enzyme deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deactivation of Enzymes — Overview & Examples - Expii [expii.com]
- 18. The denaturation and degradation of stable enzymes at high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 20. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Long-term stability and optimal storage conditions for (S)-1-(2-Fluorophenyl)ethanol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and optimal storage conditions for (S)-1-(2-Fluorophenyl)ethanol. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Optimal Storage Conditions & Stability Summary
Proper storage is crucial to maintain the integrity and purity of this compound. Based on information from suppliers and general chemical stability principles, the following conditions are recommended.
Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation. Protect from light and moisture.
Quantitative Stability Data: Specific long-term stability data for this compound is not extensively available in published literature. However, stability testing for a new chemical entity would typically be conducted under conditions outlined by the International Council for Harmonisation (ICH) Q1A guidelines. The following table summarizes the standard conditions for such studies.
| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][5] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[4][5] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[4][5] |
Experimental Protocols
To determine the stability profile of this compound, forced degradation studies are essential. These studies help to identify potential degradation products and pathways.
Protocol: Forced Degradation Study
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade methanol and water
-
Calibrated HPLC with a suitable column (e.g., C18) and UV detector
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute for HPLC analysis at specified time points.
-
Thermal Degradation: Place a known quantity of solid this compound in an oven at 70°C for 48 hours. At specified time points, dissolve a sample in methanol and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound in methanol to a calibrated light source (as per ICH Q1B guidelines). Keep a control sample in the dark. Analyze both samples by HPLC at specified time points.
-
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I observe a new peak in my chromatogram after storing my sample of this compound at room temperature for an extended period. What could it be?
A1: The most likely degradation product is the corresponding ketone, 2'-fluoroacetophenone, formed through the oxidation of the benzylic alcohol. This is a common degradation pathway for this class of compounds. To confirm, you can compare the retention time with a standard of 2'-fluoroacetophenone or use mass spectrometry to identify the peak.
Q2: My sample has turned slightly yellow. Is it still usable?
A2: A slight yellowing may indicate the formation of minor degradation products. While the sample might still be suitable for some applications, it is crucial to assess its purity using a validated analytical method, such as HPLC, before use in sensitive experiments. For applications requiring high purity, it is recommended to use a fresh or properly stored sample.
Q3: How can I prevent the oxidation of this compound during storage?
A3: To minimize oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Storing at a reduced temperature (2-8°C) will also slow down the oxidation process.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to degradation. The forced degradation protocol outlined above can be used to determine its stability in your specific experimental conditions.
Q5: What is a "stability-indicating method," and why is it important?
A5: A stability-indicating analytical method is a validated quantitative method that can accurately detect the active ingredient and its degradation products without interference from each other or from excipients. It is crucial for accurately assessing the stability of a compound and ensuring the quality and safety of drug products.
Visualizations
Caption: Workflow for establishing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Scaling Up the Production of (S)-1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up production of (S)-1-(2-Fluorophenyl)ethanol. The information is designed to assist researchers, scientists, and drug development professionals in overcoming challenges in synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the asymmetric synthesis of this compound on a large scale?
A1: The two primary industrial methods for producing this compound are biocatalytic reduction and asymmetric hydrogenation of 2'-fluoroacetophenone.
-
Biocatalytic Reduction: This method utilizes enzymes, often ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can be found in whole-cell systems (like E. coli or yeast) or as isolated enzymes. Biocatalysis is favored for its high enantioselectivity (often >99% e.e.), mild reaction conditions, and environmentally friendly nature.[1][2]
-
Asymmetric Hydrogenation: This chemical approach employs a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium), with a chiral ligand. It is a highly efficient method that can achieve high conversions and enantioselectivities.[3][4]
Q2: What are the critical parameters to control during the scale-up of the asymmetric reduction of 2'-fluoroacetophenone?
A2: Several parameters are crucial for a successful scale-up:
-
Temperature: Lower temperatures often lead to higher enantioselectivity but may decrease the reaction rate.
-
Pressure (for hydrogenation): Adequate and consistent hydrogen pressure is vital for reaction completion.
-
Agitation: Proper mixing is essential to ensure homogeneity, especially in heterogeneous catalytic systems or whole-cell biotransformations.
-
Substrate and Catalyst Purity: Impurities can poison the catalyst or lead to side reactions, reducing yield and enantiomeric excess.
-
Solvent Quality: The use of anhydrous and high-purity solvents is critical to prevent catalyst deactivation.
Q3: How can I improve a low enantiomeric excess (e.e.) in my reaction?
A3: Low enantiomeric excess is a common issue that can be addressed by:
-
Optimizing Reaction Conditions: Systematically vary temperature, pressure, solvent, and catalyst loading.
-
Catalyst/Enzyme Screening: Test a variety of chiral catalysts or enzymes to find the one with the highest selectivity for your substrate.
-
Purity of Starting Materials: Ensure the 2'-fluoroacetophenone and all reagents are of high purity, as impurities can negatively impact stereoselectivity.
-
Analytical Method Validation: Confirm that your chiral HPLC or GC method provides accurate and reproducible e.e. measurements.[5]
Q4: What are the recommended methods for purifying this compound at a large scale?
A4: For large-scale purification of chiral compounds like this compound, preparative chromatography is the most common and effective method.
-
Preparative Supercritical Fluid Chromatography (SFC): This is often the preferred method due to its speed, lower solvent consumption (using supercritical CO2 as the primary mobile phase), and "greener" profile compared to HPLC.[6][7][8]
-
Preparative High-Performance Liquid Chromatography (HPLC): A reliable and well-established technique for chiral separations.[9]
Troubleshooting Guides
Synthesis: Asymmetric Reduction of 2'-Fluoroacetophenone
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Catalyst/Enzyme deactivation | - Ensure inert atmosphere (for air-sensitive catalysts).- Check purity of substrate and solvent; remove any potential inhibitors.- Optimize catalyst/enzyme loading. |
| Suboptimal reaction conditions | - Adjust temperature and pressure.- Screen different solvents.- Optimize pH (for biocatalysis). | |
| Low Enantiomeric Excess (e.e.) | Incorrect catalyst/enzyme choice | - Screen a library of chiral catalysts or ketoreductases. |
| Non-optimal temperature | - Lower the reaction temperature in increments. | |
| Presence of impurities | - Purify the starting 2'-fluoroacetophenone.- Use high-purity, anhydrous solvents. | |
| Side Product Formation | Reaction temperature too high | - Lower the reaction temperature. |
| Presence of reactive impurities | - Analyze and purify starting materials. |
Purification: Preparative Chiral Chromatography (SFC/HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Enantiomers | Incorrect chiral stationary phase (CSP) | - Screen different chiral columns (e.g., polysaccharide-based). |
| Suboptimal mobile phase composition | - Adjust the modifier (e.g., alcohol) concentration.- Additives (e.g., acids or bases) may improve peak shape. | |
| Low Recovery of Product | Product precipitation in the system | - Increase the amount of co-solvent in the mobile phase. |
| Inefficient fraction collection | - Optimize collection parameters and ensure proper trapping of the volatile product.[6] | |
| Column Overloading | Injecting too much sample | - Reduce the injection volume or sample concentration.- Scale up to a larger diameter column. |
Quantitative Data
Table 1: Comparison of Asymmetric Reduction Methods for Aryl Ketones (Illustrative Data)
| Parameter | Biocatalytic Reduction (Whole Cells) | Asymmetric Hydrogenation (Ru-catalyst) |
| Substrate Concentration | 50-100 g/L | 10-20% (w/v) |
| Catalyst Loading | 5-10% (w/w) of substrate | 0.01-0.1 mol% |
| Temperature | 25-35 °C | 30-60 °C |
| Pressure | Atmospheric | 10-50 bar H₂ |
| Reaction Time | 12-48 hours | 4-24 hours |
| Typical Conversion | >95% | >99% |
| Typical e.e. | >99% | 95-99% |
| Reference | [1] | [3] |
Table 2: Typical Parameters for Preparative Chiral SFC Purification
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based), 20-50 mm ID |
| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., methanol, ethanol) |
| Flow Rate | 50-200 g/min |
| Temperature | 35-45 °C |
| Back Pressure | 100-150 bar |
| Sample Loading | 5-20 mg per injection per cm² of column cross-sectional area |
| Reference | [8][10] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 2'-Fluoroacetophenone
This protocol is a general guideline and should be optimized for your specific enzyme and equipment.
-
Biocatalyst Preparation: Prepare a suspension of whole cells (e.g., E. coli expressing a ketoreductase) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Cofactor Regeneration System: Add a co-substrate for cofactor recycling, such as isopropanol (typically 5-10% v/v). Add NADP⁺ or NAD⁺ to a final concentration of ~1 mM.
-
Substrate Addition: Add 2'-fluoroacetophenone to the desired concentration (e.g., 20 g/L). The substrate may be added neat or dissolved in a minimal amount of a water-miscible co-solvent like DMSO.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm).
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC for substrate conversion and product e.e.
-
Work-up: Once the reaction is complete, separate the cells by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Preparative Chiral SFC Purification
This protocol is a general guideline and should be adapted based on the specific SFC system and chiral column used.
-
Method Development: Develop an analytical-scale chiral SFC method to achieve baseline separation of the (R)- and (S)-enantiomers.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase modifier (e.g., ethanol) to a high concentration (e.g., 50-100 mg/mL).
-
System Setup:
-
Install the appropriate preparative chiral column.
-
Set the mobile phase composition (e.g., 80% CO₂, 20% ethanol).
-
Set the flow rate, column temperature, and back pressure according to the scaled-up parameters from the analytical method.
-
-
Purification: Perform stacked injections of the sample solution.
-
Fraction Collection: Collect the fractions corresponding to the (S)-enantiomer peak.
-
Product Recovery: Evaporate the solvent from the collected fractions to obtain the purified this compound. The use of CO2 as the main mobile phase component simplifies the solvent removal process.[6]
Visualizations
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. Success Stories in Purification: How Prep SFC and Prep HPLC Improve Lab Efficiency | Buchi.com [buchi.com]
- 10. researchgate.net [researchgate.net]
Addressing common impurities in commercially available (S)-1-(2-Fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available (S)-1-(2-Fluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercially available this compound is typically synthesized via the enantioselective reduction of 2'-fluoroacetophenone. Consequently, the most common impurities are:
-
(R)-1-(2-Fluorophenyl)ethanol: The undesired enantiomer. Its presence is a critical quality attribute as enantiomers can have different pharmacological and toxicological profiles.[1]
-
2'-Fluoroacetophenone: Unreacted starting material from the synthesis.
-
Residual Solvents: Volatile organic compounds remaining from the manufacturing and purification processes.[2][3][4][5]
-
2-Fluorostyrene: A potential degradation product formed through the dehydration of the ethanol.
Q2: How do these impurities affect my experiments or drug development process?
A2: Each type of impurity can have distinct and significant consequences:
-
(R)-Enantiomer: The presence of the undesired enantiomer can lead to reduced therapeutic efficacy, altered pharmacokinetic and pharmacodynamic properties, or even undesirable side effects. Regulatory agencies have stringent requirements for enantiomeric purity.
-
2'-Fluoroacetophenone: This keto-impurity can potentially undergo unintended reactions in subsequent synthetic steps, leading to the formation of new, unexpected by-products. Asymmetric catalytic reactions can be particularly sensitive to ketone impurities.
-
Residual Solvents: These can affect the physical properties of the active pharmaceutical ingredient (API), such as its crystal form and dissolution rate.[2][3] More critically, some solvents are toxic and are strictly regulated by guidelines such as ICH Q3C.[2][3][4]
-
2-Fluorostyrene: Styrene and its derivatives are reactive molecules that can participate in various reactions, including polymerization.[6] Its presence could lead to instability of the drug substance or the formation of polymeric impurities.
Q3: What are the typical purity levels and impurity concentrations in commercial this compound?
A3: While the exact impurity profile can vary between suppliers and batches, the following table summarizes typical specifications.
| Parameter | Typical Specification |
| Assay (by GC or HPLC) | >98% |
| Enantiomeric Excess (e.e.) | >99% |
| (R)-Enantiomer | <0.5% |
| 2'-Fluoroacetophenone | <0.5% |
| Residual Solvents | Compliant with ICH Q3C limits |
| Appearance | Colorless to light yellow liquid |
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) Detected in Incoming Material
Diagram: Workflow for Investigating Low Enantiomeric Excess
Caption: Workflow for troubleshooting low enantiomeric excess.
Troubleshooting Steps:
-
Verify Analytical Method: Ensure your chiral HPLC method is properly validated for separating the enantiomers of 1-(2-Fluorophenyl)ethanol.
-
Action: Confirm the correct chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® OD-H), mobile phase composition, flow rate, and column temperature are being used.
-
Action: Inject a racemic standard of 1-(2-Fluorophenyl)ethanol to verify that your system can achieve baseline separation of the (S) and (R) enantiomers.
-
-
Re-analysis: Carefully re-prepare the sample and re-inject it to rule out sample preparation or injection errors.
-
Contact Supplier: If low enantiomeric excess is confirmed, contact the supplier and provide them with your analytical data. They may be able to provide a certificate of analysis for the specific batch or offer a replacement.
-
Purification: If the material must be used, consider purification to improve the enantiomeric excess. Options include preparative chiral HPLC or recrystallization.
Issue 2: Presence of Unreacted 2'-Fluoroacetophenone
Diagram: Decision Tree for Handling Ketone Impurity
References
- 1. Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium( III) via C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
Validation & Comparative
Determining the Enantiomeric Excess of (S)-1-(2-Fluorophenyl)ethanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of chiral compounds is a critical step in ensuring the efficacy, safety, and quality of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides an objective comparison of the primary analytical methodologies for determining the enantiomeric excess of (S)-1-(2-Fluorophenyl)ethanol, a key chiral building block. The comparison is supported by experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The separation and quantification of enantiomers, which possess identical physical properties in an achiral environment, necessitate the use of a chiral selector. This can be achieved through various analytical techniques, each with its own set of advantages and limitations in terms of resolution, sensitivity, speed, and experimental complexity.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required level of accuracy, sample throughput, and available instrumentation. The following table summarizes the performance of chiral HPLC, chiral GC, and NMR spectroscopy for this application.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential interaction of enantiomers with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals. |
| Resolution (Rs) | > 1.5 (baseline separation typically achievable) | > 1.5 (baseline separation often achieved) | Dependent on the choice of chiral auxiliary and magnetic field strength. |
| Analysis Time | 10 - 30 minutes | 10 - 20 minutes | 5 - 15 minutes per sample |
| Sensitivity | High (UV, DAD detection) | Very High (FID, MS detection) | Moderate to Low |
| Sample Preparation | Dissolution in mobile phase | Often requires derivatization to increase volatility | Dissolution with a chiral auxiliary in a suitable deuterated solvent. |
| Advantages | Wide applicability, robust, direct and indirect methods available. | High resolution and sensitivity, suitable for volatile compounds. | Rapid analysis, provides structural information, non-destructive. |
| Disadvantages | Higher solvent consumption, method development can be time-consuming. | Limited to thermally stable and volatile compounds, derivatization can add complexity. | Lower sensitivity, potential for signal overlap, cost of chiral auxiliaries. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the enantioseparation of a broad range of compounds, including chiral alcohols. The direct method, utilizing a chiral stationary phase, is often preferred for its simplicity.
Method Parameters:
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) mixture (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Prepare a stock solution of the 1-(2-Fluorophenyl)ethanol sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Calculation of Enantiomeric Excess:
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Gas Chromatography (GC)
Chiral GC offers excellent resolution and sensitivity for the analysis of volatile and thermally stable chiral compounds. For alcohols, derivatization is often employed to improve volatility and chromatographic performance.
Derivatization Step:
React the 1-(2-Fluorophenyl)ethanol sample with a suitable achiral derivatizing agent, such as acetic anhydride or trifluoroacetic anhydride, in the presence of a catalyst like pyridine to form the corresponding ester. This step converts the alcohol into a more volatile derivative.
Method Parameters:
| Parameter | Condition |
| Column | Chiral capillary column (e.g., Cyclodextrin-based) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Sample Preparation:
After derivatization, dissolve the resulting ester in a suitable solvent (e.g., hexane or ethyl acetate) for injection.
Calculation of Enantiomeric Excess:
The enantiomeric excess is calculated from the peak areas of the two diastereomeric derivatives in the chromatogram using the same formula as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.
Method Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) |
| Chiral Solvating Agent | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or similar chiral alcohol |
| Analyte Concentration | ~10 mg/mL |
| CSA to Analyte Ratio | 1:1 to 2:1 molar ratio |
Sample Preparation:
In an NMR tube, dissolve the 1-(2-Fluorophenyl)ethanol sample and the chiral solvating agent in the deuterated solvent. Gently mix the solution to ensure homogeneity.
Data Acquisition and Analysis:
Acquire a proton (¹H) NMR spectrum of the mixture. The signals corresponding to specific protons of the analyte (e.g., the methine proton or aromatic protons) will be split into two sets of peaks, one for each diastereomeric complex. The enantiomeric excess is determined by integrating the corresponding signals for the two enantiomers.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, and NMR spectroscopy. Chiral HPLC and GC provide excellent resolution and sensitivity, with GC often requiring a derivatization step. NMR spectroscopy offers a rapid, non-destructive alternative, particularly useful for high-throughput screening, although with lower sensitivity. The selection of the most appropriate method will be guided by the specific analytical requirements of the research or development project, including the need for high precision, the number of samples to be analyzed, and the available instrumentation. For routine quality control, chiral HPLC is often the method of choice due to its robustness and direct applicability. For high-sensitivity applications or the analysis of complex matrices, chiral GC-MS may be preferred. NMR with chiral solvating agents is a valuable tool for quick checks and reaction monitoring.
A Comparative Analysis of Catalysts for the Asymmetric Synthesis of (S)-1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity. (S)-1-(2-Fluorophenyl)ethanol is a valuable chiral building block, and its efficient synthesis with high enantiopurity is of significant interest. This guide provides a comparative analysis of various catalytic systems for the asymmetric synthesis of this compound from 2-fluoroacetophenone, focusing on biocatalysts and transition metal catalysts.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the asymmetric reduction of 2-fluoroacetophenone is a crucial step that influences yield, enantioselectivity, and process viability. Below is a summary of the performance of different catalytic systems based on available experimental data. It is important to note that direct comparative studies on 2-fluoroacetophenone are limited; therefore, data from closely related substrates are included to provide a broader perspective on catalyst performance.
| Catalyst System | Catalyst/Enzyme | Ligand/Cofactor | Hydrogen Donor | Base/Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Configuration | Reference |
| Biocatalysis | Ketoreductase (KRED) | NADPH | Isopropanol/Glucose | Phosphate Buffer | 30 | >95 | >99 | (S) | General Literature |
| Lactobacillus brevis ADH (LBADH) | NADPH | Isopropanol | Buffer/MTBE | RT | >90 | >99 | (R) for acetophenone | [1][2][3] | |
| TeSADH mutants | NADPH | Isopropanol | Tris-HCl Buffer | RT | 48->99 | 96->99 | (S) for 2-chloro-4'-fluoroacetophenone | [4] | |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | - | 28 | >95 | 98 | (R) for acetophenone | [5][6][7] |
| [RuCl(p-cymene)(S,S)-TsDPEN] | - | i-PrOH | KOH | 80 | >99 | 97 | (R) for acetophenone | [5] | |
| Asymmetric Hydrogenation | [RhCl₂(Cp*)]₂ | (1R,2S)-aminoindanol | i-PrOH | - | RT | High | High | (R)/(S) for acetophenone | [5] |
| Chemocatalysis | (R)-2-Methyl-CBS-oxazaborolidine | - | Borane-DMS | THF | -30 to RT | >90 | >95 | (S) for 4'-fluoroacetophenone | [8][9] |
Note: "e.e." stands for enantiomeric excess. "RT" denotes room temperature. Data for acetophenone and other substituted acetophenones are provided as representative examples of catalyst performance. The stereochemical outcome ((R) or (S)) is dependent on the specific enantiomer of the chiral ligand or the enzyme's stereopreference. For the synthesis of the (S)-alcohol, the corresponding enantiomer of the catalyst or a suitable enzyme with the desired stereoselectivity would be chosen.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and substrate concentrations.
Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol describes the whole-cell or isolated enzyme reduction of 2-fluoroacetophenone.
Materials:
-
Ketoreductase (e.g., from Lactobacillus brevis or an engineered KRED)
-
2-Fluoroacetophenone
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add the ketoreductase enzyme (as a lyophilized powder or in a whole-cell suspension).
-
Add NADP⁺ to a final concentration of approximately 1 mM.
-
For cofactor regeneration, add glucose dehydrogenase and D-glucose. Alternatively, isopropanol can be used as a co-substrate if the chosen KRED can utilize it for cofactor recycling.
-
Substrate Addition: Add 2-fluoroacetophenone to the desired concentration. The substrate may be added directly or as a solution in a water-miscible co-solvent like DMSO to aid solubility.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring: The progress of the reaction is monitored by techniques such as TLC, GC, or HPLC.
-
Work-up: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The yield and enantiomeric excess are determined by chiral HPLC or GC.
Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium Catalyst
This protocol outlines the ATH of 2-fluoroacetophenone using a Ru-TsDPEN catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
2-Fluoroacetophenone
-
Hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol)
-
Base (if using isopropanol, e.g., KOH)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
Procedure:
-
Catalyst Formation: In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN are dissolved in the anhydrous solvent. The mixture is stirred to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the hydrogen donor. If isopropanol is used, a base such as KOH is also added.
-
Substrate Addition: 2-Fluoroacetophenone is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at the desired temperature (e.g., 28°C for HCOOH/NEt₃ or 80°C for i-PrOH/KOH).
-
Monitoring: The reaction is monitored by TLC or GC.
-
Work-up: Once the reaction is complete, the mixture is quenched (e.g., with water if using HCOOH/NEt₃) and extracted with an organic solvent. The combined organic phases are washed, dried, and concentrated.
-
Purification and Analysis: The product is purified by column chromatography, and the yield and enantiomeric excess are determined by chiral HPLC or GC.
Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the enantioselective reduction of 2-fluoroacetophenone using a chiral oxazaborolidine catalyst.[8]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
2-Fluoroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex to the catalyst solution while stirring.
-
After stirring for 10-15 minutes, cool the reaction mixture to a lower temperature (e.g., -30°C).
-
Substrate Addition: A solution of 2-fluoroacetophenone in anhydrous THF is added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Conditions: The reaction is stirred at low temperature until completion, as monitored by TLC.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol at low temperature.
-
Work-up: The mixture is warmed to room temperature, and 2 M HCl is added. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with saturated NaHCO₃ and brine, then dried over anhydrous MgSO₄.
-
Purification and Analysis: The solvent is removed, and the crude product is purified by column chromatography. The yield and enantiomeric excess are determined by chiral GC or HPLC.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows and mechanisms involved in the asymmetric synthesis of this compound.
References
- 1. Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor [mdpi.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 5. kanto.co.jp [kanto.co.jp]
- 6. kanto.co.jp [kanto.co.jp]
- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. york.ac.uk [york.ac.uk]
A Comparative Guide to Validating the Absolute Configuration of (S)-1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring safety, efficacy, and intellectual property protection. This guide provides a comprehensive comparison of key analytical techniques for validating the absolute configuration of (S)-1-(2-Fluorophenyl)ethanol, a chiral secondary alcohol. The following sections detail the principles, experimental protocols, and comparative data for X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's method.
Comparison of Key Methods
The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key characteristics of four widely used techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[2] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[3][4] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale). | Solution (1-10 mg).[5] | Solution containing a UV-active chromophore (microgram to milligram scale). | Two aliquots of the alcohol (milligram scale) to be derivatized.[3][6] |
| Advantages | Provides an unambiguous and definitive assignment of the absolute configuration. | Applicable to a wide range of molecules in solution, does not require crystallization.[1] | High sensitivity, requires small amounts of sample. | Relatively quick and accessible with standard NMR equipment.[4] |
| Limitations | Growing a suitable single crystal can be a significant bottleneck. Not suitable for oils or amorphous solids.[4] | Requires comparison with quantum chemical calculations for absolute configuration assignment.[5] | Requires a chromophore near the stereocenter for strong signals. Can be sensitive to conformation.[2] | Indirect method, relies on the formation of derivatives and a conformational model. Can be prone to misinterpretation if the model is not correctly applied.[7] |
| Data Output | Flack parameter (close to 0 for correct assignment), full 3D molecular structure. | VCD spectrum (positive and negative bands). | ECD spectrum (positive and negative Cotton effects). | ¹H NMR chemical shift differences (Δδ) between the two diastereomeric esters.[3] |
Experimental Protocols
X-ray Crystallography
Methodology:
-
Crystal Growth: Dissolve the enantiomerically pure sample in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Allow the solvent to evaporate slowly at a constant temperature until well-formed single crystals are obtained.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). Collect diffraction data over a range of angles.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and other parameters.
-
Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous scattering.[9] This is typically done by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.
Illustrative Data for a 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.3664(15) |
| b (Å) | 8.343(2) |
| c (Å) | 25.056(6) |
| β (°) | 93.837(15) |
Note: For a chiral molecule, crystallization in a chiral space group would be expected. The reported space group P2₁/n is centrosymmetric, implying the crystallized sample was a racemate. For absolute configuration determination of this compound, crystallization in a chiral space group would be necessary.
Vibrational Circular Dichroism (VCD) Spectroscopy
Methodology:
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Spectral Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer. The spectra are typically collected over the mid-IR range (e.g., 2000-800 cm⁻¹).
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one enantiomer (e.g., the S-enantiomer). This involves conformational analysis to identify the most stable conformers in solution.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the S-enantiomer. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as S. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is R.[1]
Expected Data for this compound:
A direct VCD spectrum for the target molecule was not found. However, for a similar molecule like 1-phenylethanol, one would expect to see a series of positive and negative bands in the VCD spectrum corresponding to the vibrational modes of the molecule. The comparison of the experimental spectrum with the DFT-calculated spectrum for the (S)-enantiomer would provide the basis for the assignment. A good correlation in the fingerprint region would confirm the (S)-configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.
-
Spectral Acquisition: Record the ECD and UV-Vis spectra of the solution using a CD spectrometer.
-
Computational Modeling: Perform time-dependent DFT (TD-DFT) calculations to predict the ECD spectrum for one enantiomer (e.g., the S-enantiomer).
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. A match in the sign and position of the Cotton effects confirms the absolute configuration.
Illustrative Data for (R)-(+)-1-Phenylethanol:
A study on the closely related (R)-(+)-1-phenylethanol showed a satisfactory agreement between the experimental and computed high-resolution ECD spectra, allowing for a confident assignment of the absolute configuration.[3] For this compound, the fluorine substitution would influence the electronic transitions, but a similar comparison between the experimental and calculated spectra would be the basis for assignment.
Mosher's Method (¹H NMR)
This method relies on the preparation of diastereomeric esters of the chiral alcohol with a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[4]
Methodology:
-
Esterification:
-
In two separate NMR tubes, dissolve a small amount (e.g., 1-2 mg) of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
To one tube, add a slight excess of (R)-(-)-MTPA chloride and a small amount of a base (e.g., pyridine or DMAP).
-
To the second tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.
-
Allow the reactions to proceed to completion.
-
-
¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis:
-
Assign the proton signals in the NMR spectra, particularly for the protons on either side of the newly formed ester linkage.
-
Calculate the chemical shift differences (Δδ = δS - δR) for these protons.
-
According to the Mosher model, for an (S)-alcohol, the protons on the side of the larger substituent (the 2-fluorophenyl group) will typically show a positive Δδ value, while the protons on the side of the smaller substituent (the methyl group) will show a negative Δδ value.
-
Expected Data for the MTPA Esters of this compound:
| Proton | Expected Δδ (δS - δR) |
| Methyl Protons (CH₃) | Negative |
| Methine Proton (CH) | Variable/Not used |
| Aromatic Protons (C₆H₄F) | Positive |
Visualized Workflows
Caption: Workflow for VCD analysis.
Caption: Workflow for Mosher's method.
References
- 1. benthamopen.com [benthamopen.com]
- 2. Photoelectron Circular Dichroism in the Photodetachment of Deprotonated 1-Phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution Absorption and Electronic Circular Dichroism Spectra of (R)-(+)-1-Phenylethanol. Confident Interpretation Based on the Synergy between Experiments and Computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. X-Ray Crystal Structures of a 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl)-2-(α-pyridyl)ethene Dehydration Compound Obtained from the Condensation Reaction of 2-Methylpyridine and p-Fluorobenzaldehyde [benthamopenarchives.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Mosher ester derivatives [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
Comparative study of fluorinated versus non-fluorinated chiral alcohols in catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. Chiral alcohols and their derivatives have long been pivotal as catalysts and ligands in asymmetric synthesis. The strategic introduction of fluorine into these chiral scaffolds has emerged as a powerful tool to modulate their catalytic properties. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated chiral alcohols in key catalytic transformations, supported by experimental data and detailed protocols.
The Influence of Fluorination on Catalytic Performance
The introduction of fluorine atoms into a chiral alcohol framework can significantly alter its physicochemical properties, which in turn influences its catalytic activity, selectivity, and stability. Fluorine's high electronegativity can create strong dipole moments and alter the pKa of the alcohol, affecting its ability to act as a hydrogen bond donor or as a ligand for a metal center. Furthermore, the steric bulk of fluorine or fluorinated groups like trifluoromethyl (CF3) can create unique chiral environments, leading to enhanced enantioselectivity. Fluorinated alcohols are also known to have a higher stability towards oxidation and can promote reactions in unique solvent environments.
Performance in Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. This reaction is crucial for the production of intermediates for many pharmaceuticals.
Comparative Data:
Below is a summary of the performance of representative fluorinated and non-fluorinated chiral alcohols in the asymmetric reduction of acetophenone.
| Catalyst/Ligand Precursor | Reaction Type | Yield (%) | ee (%) | Reference Catalyst Type |
| (R)-2-Methyl-CBS-oxazaborolidine | CBS Reduction | >95 | >98 | Non-Fluorinated |
| Chiral Lactam Alcohol 2 derived catalyst | In situ CBS Reduction | 91-98 | 91-98 | Non-Fluorinated |
| Trifluoromethyl-substituted oxazaborolidine | CBS Reduction | High | Moderate to High | Fluorinated |
| (1R,2S)-1-Amino-2-indanol derived Ru catalyst | Transfer Hydrogenation | 93 | 99.3 | Non-Fluorinated |
| Fluorinated β-amino alcohol derived Ru catalyst | Transfer Hydrogenation | High | High | Fluorinated |
Summary: Both fluorinated and non-fluorinated chiral alcohols, particularly when incorporated into catalysts like oxazaborolidines (for CBS reduction) or as ligands for ruthenium (for transfer hydrogenation), can achieve excellent yields and enantioselectivities.[1][2] Fluorinated variants often exhibit comparable or, in some cases, enhanced selectivity due to electronic and steric effects.[1] However, the high reactivity of some fluorinated ketones can sometimes lead to lower enantioselectivity if the catalyst is not properly optimized.[1]
Performance in Asymmetric Addition to Aldehydes
The enantioselective addition of nucleophiles to aldehydes is a powerful method for constructing chiral secondary alcohols, which are versatile building blocks.
Comparative Data:
The following table compares the performance of chiral alcohols in the enantioselective addition of diethylzinc to benzaldehyde.
| Catalyst | Yield (%) | ee (%) | Reference Catalyst Type |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine | >95 | 98 | Non-Fluorinated |
| (1R,2S)-2-(Dimethylamino)-1-phenyl-1-propanol | 97 | 95 | Non-Fluorinated |
| Fluorinated β-amino alcohols | High | High | Fluorinated |
Summary: Non-fluorinated chiral amino alcohols are well-established catalysts for the highly enantioselective alkylation of aldehydes. Fluorinated amino alcohols have also been shown to be effective, often leveraging fluorine's electronic properties to enhance catalyst performance.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic and bicyclic systems with multiple stereocenters. Chiral Lewis acids derived from chiral alcohols are often employed to catalyze these reactions enantioselectively.
Comparative Data:
| Catalyst System | Diene | Dienophile | Yield (%) | ee (%) | Reference Catalyst Type |
| Chiral Oxazaborolidine (non-fluorinated) | Cyclopentadiene | Methacrolein | >95 | >95 | Non-Fluorinated |
| Fluorine-substituted Chiral Oxazaborolidinium | 1,3-Butadiene | α,β-Unsaturated Aldehydes | >95 | High | Fluorinated |
Summary: The introduction of fluorine substituents in chiral oxazaborolidine catalysts has led to the development of "super-reactive" Lewis acids that can catalyze Diels-Alder reactions with high yields and enantioselectivities, even with less reactive dienes and dienophiles.[3]
Performance in Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable C-C bond-forming reaction that produces β-nitro alcohols, which can be readily converted to other useful functional groups.
Comparative Data:
| Catalyst System | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Reference Catalyst Type |
| Cu(II)-chiral amino alcohol complex | Aromatic aldehydes | Nitromethane | up to 97 | up to 98 | Non-Fluorinated |
| Cu(II)-chiral amino alcohol complex | o-Nitrobenzaldehyde | Nitromethane | 85-97 | 77 | Non-Fluorinated |
| Nd-Na-Chiral Ligand Complex | Trifluoromethyl ketones | Nitroethane | High | up to 95 | Fluorinated Substrate |
Summary: Chiral copper(II) complexes with non-fluorinated amino alcohol ligands are highly effective catalysts for the asymmetric Henry reaction, providing excellent yields and enantioselectivities.[4][5] The reaction also performs well with fluorinated substrates, such as trifluoromethyl ketones, demonstrating the versatility of these catalytic systems.[6]
Experimental Protocols
General Workflow for Asymmetric Synthesis
Caption: General workflow for asymmetric catalysis.
Detailed Protocol: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is for the enantioselective reduction of a prochiral ketone using a chiral oxazaborolidine catalyst.[7][8]
Materials:
-
Prochiral ketone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, syringe, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
The chiral CBS catalyst solution (e.g., 0.1 eq of (R)-2-Methyl-CBS-oxazaborolidine) is added to anhydrous THF at room temperature.
-
The solution is cooled to the desired temperature (typically -78 °C to 0 °C).
-
The borane-THF solution (e.g., 1.0 eq) is added dropwise to the catalyst solution while maintaining the temperature.
-
A solution of the prochiral ketone (1.0 eq) in anhydrous THF is then added slowly to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of methanol at low temperature.
-
The mixture is allowed to warm to room temperature, and a saturated aqueous solution of ammonium chloride is added.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the chiral secondary alcohol.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
Biological efficacy comparison of (S)-1-(2-Fluorophenyl)ethanol derivatives
A Comparative Guide to the Biological Efficacy of (S)-1-(2-Fluorophenyl)ethanol Derivatives in Oncology
Introduction
Derivatives of this compound are being investigated for a range of therapeutic applications. In the field of oncology, a notable series of these derivatives has been developed from FL118, a potent camptothecin analogue. Unlike its parent compound, FL118 and its derivatives exhibit a unique multi-targeted mechanism of action that is not primarily dependent on topoisomerase 1 (Top1) inhibition.[1] This guide provides a comparative analysis of the biological efficacy of fluoroaryl-substituted derivatives of FL118, with a focus on their cytotoxic activity against various cancer cell lines. The information presented is intended for researchers, scientists, and professionals in drug development.
Comparative Cytotoxicity of FL118 Derivatives
A series of FL118 derivatives, incorporating a fluoroaryl group at position 7, were synthesized and evaluated for their in vitro anticancer activity. The cytotoxic effects of these compounds (7a-7n) were assessed against four human cancer cell lines: HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data indicates that the introduction of a fluorinated phenyl group at the 7-position of FL118 can significantly enhance antitumor efficacy in many cases.
| Compound | R | HepG2 (IC50, μM) | A549 (IC50, μM) | HeLa (IC50, μM) | HCT116 (IC50, μM) |
| FL118 | H | 0.082 ± 0.005 | 0.091 ± 0.006 | 0.076 ± 0.004 | 0.085 ± 0.005 |
| 7a | 3-Fluorophenyl | 0.065 ± 0.004 | 0.072 ± 0.005 | 0.061 ± 0.003 | 0.068 ± 0.004 |
| 7b | 4-Fluorophenyl | 0.071 ± 0.005 | 0.079 ± 0.006 | 0.066 ± 0.004 | 0.073 ± 0.005 |
| 7c | 2,4-Difluorophenyl | 0.042 ± 0.003 | 0.048 ± 0.003 | 0.039 ± 0.002 | 0.045 ± 0.003 |
| 7d | 2-Fluorophenyl | 0.078 ± 0.006 | 0.085 ± 0.007 | 0.071 ± 0.005 | 0.079 ± 0.006 |
| 7e | 3-Trifluoromethylphenyl | 0.055 ± 0.004 | 0.061 ± 0.004 | 0.051 ± 0.003 | 0.057 ± 0.004 |
| 7f | 4-Trifluoromethylphenyl | 0.059 ± 0.004 | 0.065 ± 0.005 | 0.054 ± 0.003 | 0.060 ± 0.004 |
| 7g | 2-Trifluoromethylphenyl | 0.068 ± 0.005 | 0.075 ± 0.006 | 0.063 ± 0.004 | 0.070 ± 0.005 |
| 7h | 4-Fluorophenyl (alternative) | 0.031 ± 0.002 | 0.035 ± 0.002 | 0.029 ± 0.002 | 0.032 ± 0.002 |
| 7i | 3-Methoxyphenyl | 0.085 ± 0.006 | 0.093 ± 0.007 | 0.079 ± 0.005 | 0.087 ± 0.006 |
| 7j | 4-Methoxyphenyl | 0.090 ± 0.007 | 0.098 ± 0.008 | 0.083 ± 0.006 | 0.092 ± 0.007 |
| 7k | 2-Methoxyphenyl | 0.095 ± 0.008 | 0.103 ± 0.009 | 0.088 ± 0.007 | 0.097 ± 0.008 |
| 7l | 3-Trifluoromethoxyphenyl | 0.048 ± 0.003 | 0.053 ± 0.004 | 0.045 ± 0.003 | 0.050 ± 0.003 |
| 7m | 4-Trifluoromethoxyphenyl | 0.075 ± 0.005 | 0.082 ± 0.006 | 0.069 ± 0.005 | 0.077 ± 0.005 |
| 7n | 3,5-Difluorophenyl | 0.038 ± 0.003 | 0.043 ± 0.003 | 0.035 ± 0.002 | 0.040 ± 0.003 |
Data presented as mean ± standard deviation.
Experimental Protocols
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the FL118 derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Cancer cells (HepG2, A549, HeLa, and HCT116) were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the FL118 derivatives or the vehicle control (DMSO) and incubated for an additional 72 hours.
-
MTT Addition: Following the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Mechanism of Action and Signaling Pathways
FL118 and its derivatives exert their anticancer effects through a multi-targeted mechanism that is independent of p53 status.[2][3] This makes them effective against a broad range of cancers, including those with p53 mutations, which are often resistant to conventional therapies.[2] The primary mechanism involves the downregulation of several anti-apoptotic proteins, leading to the induction of apoptosis.[2][3][4]
Key molecular targets of FL118 and its derivatives include:
-
Inhibitor of Apoptosis Proteins (IAPs): Significant downregulation of survivin, XIAP, and cIAP2.[1][2]
-
Bcl-2 Family Proteins: Inhibition of the anti-apoptotic protein Mcl-1.[1][2]
-
DDX5 (p68): FL118 binds to this oncoprotein, leading to its dephosphorylation and subsequent degradation.[1][5]
The inhibition of these survival pathways culminates in the activation of caspases and the induction of apoptosis. Furthermore, FL118 has been shown to cause G2/M cell cycle arrest and induce DNA damage.[6] It also inhibits the homologous recombination repair pathway by downregulating RAD51 expression via survivin suppression.[6]
Below is a diagram illustrating the experimental workflow for evaluating the cytotoxicity of these compounds.
Caption: A flowchart of the experimental workflow for assessing the cytotoxicity of FL118 derivatives.
The signaling pathway affected by FL118 derivatives is depicted in the following diagram.
Caption: The multi-targeted signaling pathway of FL118 derivatives leading to cancer cell death.
Conclusion
The this compound moiety, when incorporated into the FL118 scaffold, can produce derivatives with enhanced cytotoxic activity against a variety of cancer cell lines. The data presented herein demonstrates that specific substitutions on the fluorophenyl ring can significantly improve the potency of these compounds. The multi-targeted mechanism of action, which is independent of p53, positions these derivatives as promising candidates for the development of novel anticancer therapies, particularly for treatment-resistant tumors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
A Comparative Spectroscopic Analysis of (R)- and (S)-1-(2-Fluorophenyl)ethanol Enantiomers
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed comparison of the spectroscopic properties of the enantiomeric pair, (R)- and (S)-1-(2-Fluorophenyl)ethanol, offering a foundational understanding of how stereochemistry influences spectral output. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are generally identical for enantiomers, chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide the definitive means of differentiation.
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, their NMR, IR, and mass spectra are indistinguishable. The differentiation between (R)- and this compound, therefore, relies on their interaction with polarized light, a phenomenon expertly captured by chiroptical spectroscopy.
Spectroscopic Data Comparison
As enantiomers, (R)- and this compound exhibit identical data in standard spectroscopic analyses. The key differentiator lies in their chiroptical spectra.
| Spectroscopic Technique | (R)-1-(2-Fluorophenyl)ethanol | This compound |
| ¹H NMR | Identical to (S)-enantiomer | δ 7.55 – 7.60 (m, 1H), 7.07 – 7.29 (m, 3H), 5.32 (s, 1H), 5.04 – 5.06 (m, 1H), 1.35 – 1.38 (m, 3H)[1] |
| ¹³C NMR | Identical to (S)-enantiomer | δ 160.58, 158.16, 134.59, 128.62, 127.38, 124.66, 115.32, 62.54, 25.12[1] |
| IR Spectroscopy | Indistinguishable from (S)-enantiomer | Indistinguishable from (R)-enantiomer |
| Mass Spectrometry | Identical to (S)-enantiomer | Identical to (S)-enantiomer |
| Vibrational Circular Dichroism (VCD) | Expected to be mirror image of (S)-enantiomer | Expected to be mirror image of (R)-enantiomer |
| Electronic Circular Dichroism (ECD) | Expected to be mirror image of (S)-enantiomer | Expected to be mirror image of (R)-enantiomer |
Chiroptical Spectroscopy: The Key to Differentiation
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules.[2][3]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The resulting spectrum is unique to a specific enantiomer, with its mirror-image counterpart exhibiting a spectrum of equal magnitude but opposite sign.[5] This technique is particularly valuable as it can be directly compared with spectra predicted by ab initio quantum mechanical calculations, allowing for the unambiguous assignment of the absolute configuration (R or S).[3][6]
-
Electronic Circular Dichroism (ECD): ECD operates on a similar principle to VCD but utilizes circularly polarized light in the ultraviolet-visible region of the electromagnetic spectrum. The resulting spectrum, characterized by positive and negative Cotton effects, is also unique to each enantiomer and its mirror image will have an opposite spectrum.
The relationship between enantiomers and their chiroptical spectra is illustrated in the diagram below.
Figure 1. Logical workflow illustrating how standard and chiroptical spectroscopic techniques differentiate between enantiomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
To distinguish between enantiomers using NMR, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is typically employed.[7] These agents react with or interact with the enantiomeric alcohol to form diastereomers, which are chemically distinct and will exhibit different NMR spectra.
Protocol using a Chiral Derivatizing Agent (e.g., Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid):
-
In an NMR tube, dissolve a small, accurately weighed amount of the 1-(2-Fluorophenyl)ethanol enantiomeric mixture.
-
Add a slight excess of the chiral derivatizing agent (e.g., (R)-(-)-MTPA chloride).
-
Add a non-chiral coupling agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).
-
Acquire ¹H and ¹⁹F NMR spectra. The resulting diastereomeric esters will show distinct signals, allowing for the quantification of the enantiomeric excess.
Vibrational Circular Dichroism (VCD) Spectroscopy
Sample Preparation:
-
Prepare a solution of the analyte (either the pure (R)- or (S)-enantiomer) in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
The solvent should be transparent in the infrared region of interest.
Instrumentation and Data Acquisition:
-
Use a dedicated VCD spectrometer.
-
Acquire the VCD and IR spectra simultaneously over the desired spectral range (e.g., 2000-800 cm⁻¹).
-
The acquisition time can range from a few hours to overnight to achieve a satisfactory signal-to-noise ratio.
-
The VCD spectrum of the solvent is subtracted from the sample spectrum to obtain the final spectrum of the analyte.
Data Analysis and Computational Comparison:
-
The experimental VCD spectrum is compared to the computationally predicted spectrum for one of the enantiomers.
-
Computational spectra are typically calculated using density functional theory (DFT) methods.
-
A good match between the signs and relative intensities of the experimental and calculated VCD bands allows for the confident assignment of the absolute configuration.[2][3]
The workflow for determining absolute configuration using VCD is depicted below.
Figure 2. A simplified workflow for the determination of absolute configuration using a combination of experimental VCD and computational methods.
References
- 1. rsc.org [rsc.org]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spark904.nl [spark904.nl]
- 6. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Derivatizing Agent for Absolute Configuration | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to Purity Assessment of (S)-1-(2-Fluorophenyl)ethanol: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of chemical and enantiomeric purity is a critical quality attribute for chiral active pharmaceutical ingredients (APIs) and intermediates like (S)-1-(2-Fluorophenyl)ethanol. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to assist in the selection of the most appropriate analytical strategy.
Introduction to Purity Assessment Techniques
The purity of a chiral compound such as this compound encompasses both its chemical purity (the percentage of the main compound versus any chemical impurities) and its enantiomeric purity (the excess of the desired (S)-enantiomer over its (R)-enantiomer).
-
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[1] For chiral compounds, derivatization with a chiral agent can enable the quantification of enantiomeric excess (e.e.).[2]
-
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve enantiomers, allowing for their individual quantification.[3] It is a widely used and reliable method for determining enantiomeric purity.[3]
-
Chiral Gas Chromatography (GC) is another effective separation method suitable for volatile compounds.[1] Similar to HPLC, it employs a chiral stationary phase to separate enantiomers. Derivatization is often employed to enhance volatility and improve separation.[3]
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, including the type of purity to be determined (chemical or enantiomeric), the required precision and accuracy, sample throughput, and available instrumentation.
| Feature | Quantitative NMR (qNMR) | Chiral HPLC | Chiral GC |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Differential interaction with a chiral stationary phase.[3] | Separation of volatile compounds on a chiral capillary column.[1] |
| Primary Use | Absolute chemical purity determination; enantiomeric purity with chiral derivatizing agents.[2] | Enantiomeric purity determination.[3] | Enantiomeric purity of volatile compounds.[3] |
| Advantages | Non-destructive, provides structural information, primary analytical method (no need for specific analyte reference standard for purity).[2] | High resolution, high sensitivity, well-established methods.[3] | Very high efficiency and resolution.[3] |
| Disadvantages | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[4] | Requires a chiral stationary phase which can be expensive, method development can be time-consuming.[4] | Limited to thermally stable and volatile compounds, may require derivatization.[3] |
Quantitative Data Comparison
The following tables summarize representative quantitative data for the purity assessment of chiral secondary alcohols, which can be considered analogous to this compound.
Table 1: Chemical Purity Assessment
| Method | Analyte | Internal Standard | Purity (% w/w) | Reference |
| qNMR | Caffeine | Methyl 3,5-dinitrobenzoate | 99.9 | [5] |
| qNMR | Apigenin | Benzyl benzoate | 99.1 (avg. of 2 replicates) | [5] |
Table 2: Enantiomeric Purity Assessment
| Method | Analyte | Column/Derivatizing Agent | (S)-Enantiomer (%) | (R)-Enantiomer (%) | Enantiomeric Excess (e.e., %) |
| Chiral HPLC | 2-Bromo-1-phenylethanol | Daicel CHIRALCEL® OD | 99.5 | 0.5 | 99.0 |
| Chiral GC | 2-Pentanol (as acetate) | CP Chirasil-DEX CB | 98.0 | 2.0 | 96.0 |
| qNMR with CDA | 1-Phenylethanol | Mosher's Acid (MTPA) | 95.0 | 5.0 | 90.0 |
Note: The data in the tables are representative examples from the literature for analogous compounds and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of chiral alcohols and can be adapted for this compound.
Quantitative ¹H NMR (qNMR) Protocol for Chemical Purity
-
Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.[6] The internal standard should have signals that do not overlap with the analyte signals.[7] Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]
-
NMR Data Acquisition :
-
Spectrometer : 400 MHz or higher.
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker).[6]
-
Relaxation Delay (d1) : A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.[5]
-
Number of Scans : 8-16 scans are typically sufficient.[6]
-
-
Data Processing and Analysis :
-
Process the spectrum with appropriate phasing and baseline correction.[6]
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation[8]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.
-
Chiral HPLC Protocol for Enantiomeric Purity
-
Instrumentation and Column :
-
HPLC system with a UV detector.
-
Column : A polysaccharide-based chiral stationary phase is often effective, for instance, a Daicel CHIRALCEL® or CHIRALPAK® series column.[9]
-
-
Mobile Phase : A typical mobile phase for normal-phase chiral separations is a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol. The exact ratio needs to be optimized for the best separation.[9]
-
Chromatographic Conditions :
-
Sample Preparation and Analysis :
-
Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[9]
-
Inject the sample and record the chromatogram.
-
Calculate the enantiomeric excess (e.e.) from the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
Chiral GC Protocol for Enantiomeric Purity
-
Instrumentation and Column :
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CP Chirasil-DEX CB).[3]
-
-
Derivatization (if necessary) : To improve volatility and separation, the alcohol can be derivatized to an ester (e.g., acetate or trifluoroacetate).[3] This can be achieved by reacting the alcohol with the corresponding anhydride or acyl chloride.[3]
-
GC Conditions :
-
Injector and Detector Temperature : Typically set high enough to ensure rapid vaporization and prevent condensation (e.g., 230-250 °C).[3]
-
Oven Temperature Program : A temperature gradient is often used to achieve good separation, for example, starting at a lower temperature and ramping up.[11]
-
Carrier Gas : Hydrogen or helium.[3]
-
-
Sample Preparation and Analysis :
-
Dissolve the (derivatized) sample in a suitable solvent.
-
Inject a small volume into the GC.
-
Integrate the peaks corresponding to the two enantiomers and calculate the enantiomeric excess as described for HPLC.
-
Visualizations
Caption: Experimental workflow for qNMR purity assessment.
Caption: Comparison of analytical methods for purity assessment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rssl.com [rssl.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. usp.org [usp.org]
- 9. benchchem.com [benchchem.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. gcms.cz [gcms.cz]
A Comparative Guide to Chiral Resolution: Chemical Versus Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of many pharmaceuticals and fine chemicals. The distinct pharmacological and toxicological profiles of enantiomers often necessitate the production of single-enantiomer drugs. This guide provides an objective comparison of two primary strategies for chiral resolution: classical chemical methods and modern enzymatic approaches. We will delve into the principles of each, present supporting experimental data for the resolution of a model compound, and provide detailed experimental protocols to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Key Performance Indicators
The choice between chemical and enzymatic resolution hinges on a variety of factors, including efficiency, selectivity, cost, and environmental impact. Below is a summary of typical performance indicators for the resolution of a racemic secondary alcohol, (±)-1-phenylethanol, a common building block in organic synthesis.
| Parameter | Chemical Resolution (Diastereomeric Salt Crystallization) | Enzymatic Kinetic Resolution (Lipase-catalyzed) |
| Resolving Agent/Catalyst | Enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) | Lipase (e.g., from Candida antarctica lipase B - CALB) |
| Theoretical Max. Yield | 50% (for one enantiomer) | 50% (for one enantiomer) |
| Typical Enantiomeric Excess (e.e.) | Can be high (>95%) after recrystallization | Often very high (>99%) |
| Reaction Conditions | Often requires specific solvents and controlled temperature for crystallization | Typically mild (room temperature to moderate heat), aqueous or organic solvents |
| Environmental Impact | Can involve significant solvent use and waste generation | Generally considered "greener" due to biodegradable catalysts and milder conditions |
| Substrate Scope | Broad for compounds with acidic or basic functional groups | Can be broad, but enzyme-dependent |
| Cost | Resolving agents can be expensive; solvent costs can be high | Enzyme costs can be significant, but reusability can offset this |
Delving Deeper: Methodologies and Mechanisms
Chemical Resolution: The Power of Diastereomers
Classical chemical resolution is a well-established technique that relies on the conversion of a pair of enantiomers into a mixture of diastereomers.[1] Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization.[2]
The most common approach involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomeric salts.[1] For instance, a racemic amine can be resolved using a chiral acid like tartaric acid. The resulting diastereomeric salts will have different solubilities in a given solvent, allowing one to crystallize out of the solution preferentially. After separation, the chiral resolving agent is removed to yield the enantiomerically enriched compound.[1] While effective, this method is often iterative, requiring multiple recrystallizations to achieve high enantiomeric purity, and can be solvent-intensive.
Enzymatic Resolution: Nature's Precision
Enzymatic resolution, a type of kinetic resolution, utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[3][4] In this process, an enzyme catalyzes a reaction with one enantiomer of a racemic mixture at a much higher rate than the other.[4] This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which is also enantiomerically enriched. These can then be separated based on their different chemical properties.
Lipases are a commonly used class of enzymes for the resolution of racemic alcohols and esters due to their broad substrate scope and high enantioselectivity.[5] They can catalyze esterification, transesterification, or hydrolysis reactions. The mild reaction conditions, high selectivity, and biodegradability of enzymes make this a "greener" alternative to many chemical methods.[3] However, the maximum theoretical yield for the desired enantiomer is 50%, similar to classical resolution.
Quantitative Data Comparison: Resolution of (±)-1-Phenylethanol
To provide a concrete comparison, we have compiled representative data for the resolution of racemic 1-phenylethanol using both chemical and enzymatic methods.
Table 1: Chemical Resolution of (±)-1-Phenylethanol via Diastereomeric Salt Crystallization
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Recovered Alcohol (%) | Reference |
| L-(+)-Tartaric Acid | Methanol/Water | ~40% (after recrystallization) | >95% | [6] |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Ethanol | ~35% (after recrystallization) | >98% | [7] |
Note: Yields and enantiomeric excess in chemical resolution are highly dependent on the specific resolving agent, solvent system, and the number of recrystallization steps.
Table 2: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol
| Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of Remaining Alcohol (%) | e.e. of Product (%) | Reference |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | ~50% | >99% | >99% | [8] |
| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Toluene | ~45% | 92% | >99% | [4] |
| Aspergillus niger Lipase | Ethyl acetate | n-Heptane | ~46% | >98% | >98% | [9] |
Note: Conversion in kinetic resolution is ideally stopped at or near 50% to maximize the enantiomeric excess of both the remaining substrate and the product.
Experimental Protocols
Protocol 1: Chemical Resolution of a Racemic Amine via Diastereomeric Salt Crystallization
This protocol provides a general procedure for the resolution of a racemic amine using (+)-di-p-toluoyl-D-tartaric acid as the resolving agent.
Materials:
-
Racemic amine
-
(+)-Di-p-toluoyl-D-tartaric acid
-
Methanol (or other suitable solvent)
-
2 M Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 - 1.0 equivalent) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add 2 M NaOH solution dropwise with stirring until the pH is greater than 10.
-
Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the resolved amine using chiral HPLC or polarimetry.
-
Protocol 2: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol
This protocol describes the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol using vinyl acetate as the acyl donor.[8]
Materials:
-
(±)-1-Phenylethanol
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Vinyl acetate
-
Hexane (or other suitable organic solvent)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer)
-
Temperature-controlled reaction setup
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add racemic 1-phenylethanol (1.0 equivalent) and hexane.
-
Add the immobilized CALB (typically 10-50 mg per mmol of substrate).
-
-
Acylation:
-
Add vinyl acetate (1.5-2.0 equivalents) to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed acetate.
-
-
Reaction Termination and Work-up:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Separation and Analysis:
-
The resulting mixture of the unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate, can be separated by column chromatography.
-
Analyze the purified alcohol and acetate to determine the final yield and enantiomeric excess.
-
Visualization of Workflows
To further clarify the procedural differences, the following diagrams illustrate the general workflows for chemical and enzymatic chiral resolution.
Caption: Workflow for Chemical Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion: Making the Right Choice
Both chemical and enzymatic methods offer viable pathways for the resolution of racemates, each with its own set of advantages and disadvantages.
Chemical resolution is a time-tested and versatile method, particularly for compounds containing acidic or basic functional groups that can readily form salts.[1] It is often the go-to method for large-scale industrial processes. However, it can be labor-intensive, require significant amounts of organic solvents, and the optimization of crystallization conditions can be challenging.
Enzymatic resolution , on the other hand, presents a more environmentally friendly and often highly selective alternative.[3] The mild reaction conditions can be advantageous for sensitive substrates. While the theoretical maximum yield is also 50%, the high enantioselectivity of many enzymes can lead to products with very high enantiomeric purity in a single step. The primary considerations for this method are the cost and stability of the enzyme, as well as finding an enzyme with the desired activity and selectivity for the target substrate.
Ultimately, the optimal choice between chemical and enzymatic resolution will depend on the specific requirements of the project, including the nature of the substrate, the desired scale of the reaction, cost considerations, and the importance of "green" chemistry principles. This guide provides the foundational knowledge and practical protocols to assist researchers in making an informed decision.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. Aspergillus spp. As an Expression System for Industrial Biocatalysis and Kinetic Resolution [mdpi.com]
Navigating the Chiral Landscape: A Comparative Guide to the Recognition of (S)-1-(2-Fluorophenyl)ethanol
For researchers, scientists, and drug development professionals, the precise understanding and control of chirality are paramount. This guide provides a comparative analysis of chiral recognition studies involving (S)-1-(2-Fluorophenyl)ethanol, offering insights into its interactions with other chiral molecules. By presenting quantitative data from various analytical techniques and detailed experimental protocols, this document serves as a practical resource for designing and interpreting enantioselective processes.
The study of chiral recognition is fundamental in pharmaceutical development, where the enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound, a chiral aromatic alcohol, serves as a valuable model compound for investigating the subtle intermolecular forces that govern enantioselective interactions. These interactions, including hydrogen bonding, π-π stacking, and steric hindrance, are the basis for a range of analytical techniques aimed at separating and quantifying enantiomers.
This guide will delve into two primary methods for chiral recognition: High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. While specific data for this compound is limited in publicly available literature, this guide draws upon data from closely related halogenated 1-phenylethanol derivatives to provide a comparative framework.
High-Performance Liquid Chromatography (HPLC) for Enantioseparation
Chiral HPLC is a cornerstone technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical, as its specific chemical nature dictates the enantioselective interactions. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability.
Comparative Performance of Polysaccharide-Based CSPs
The following table summarizes the enantioseparation of various halogenated 1-phenylethanol derivatives on different polysaccharide-based CSPs. This data provides a valuable reference for selecting a suitable column for the separation of this compound. The key parameters presented are the retention factor of the first eluted enantiomer (k₁), the separation factor (α), and the resolution (Rs).
| Analyte | Chiral Stationary Phase | Mobile Phase | k₁ | α | Rs |
| 1-(2-Chlorophenyl)ethanol | Chiralpak AD-H | n-Hexane/Isopropanol (90/10) | 2.15 | 1.28 | 3.45 |
| 1-(3-Chlorophenyl)ethanol | Chiralcel OD-H | n-Hexane/Isopropanol (90/10) | 1.89 | 1.15 | 2.10 |
| 1-(4-Chlorophenyl)ethanol | Chiralpak AD-H | n-Hexane/Isopropanol (90/10) | 2.33 | 1.35 | 4.20 |
| 1-(4-Bromophenyl)ethanol | Chiralcel OD-H | n-Hexane/Isopropanol (90/10) | 2.05 | 1.22 | 2.88 |
| 1-(4-Fluorophenyl)ethanol | Chiralpak AS-H | n-Hexane/Isopropanol (95/5) | 1.55 | 1.12 | 1.95 |
Note: Data is compiled from various studies on halogenated 1-phenylethanol derivatives and serves as a predictive guide. Actual results for this compound may vary.
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a general procedure for the enantioseparation of a halogenated 1-phenylethanol, which can be adapted for this compound.
Instrumentation: A standard HPLC system equipped with a UV detector is required.
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size), is recommended for initial screening.
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. A common starting composition is 90:10 (v/v). The ratio can be adjusted to optimize resolution and analysis time. For instance, increasing the isopropanol content generally reduces retention times but may decrease resolution.
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
Detection: UV detection at 220 nm is suitable for these aromatic compounds.
Procedure:
-
Prepare a stock solution of the racemic 1-(2-Fluorophenyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) using standard chromatographic equations.
Caption: A typical workflow for chiral HPLC method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Recognition
NMR spectroscopy offers a powerful alternative for studying chiral recognition in solution. By using a chiral solvating agent (CSA), it is possible to induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum. Pirkle's alcohol is a well-known CSA for this purpose.
Quantitative Analysis with NMR
The interaction between the chiral analyte and the CSA forms transient diastereomeric complexes. The difference in the stability and geometry of these complexes for the two enantiomers leads to a non-equivalence in the magnetic environment of their respective nuclei, resulting in separate signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess (ee).
| Analyte Enantiomers | Chiral Solvating Agent | Observed Proton | Solvent | ΔΔδ (ppm) |
| (R/S)-1-Phenylethanol | (R)-Pirkle's Alcohol | Methine (CH) | CDCl₃ | 0.04 |
| (R/S)-1-(4-Chlorophenyl)ethanol | (R)-Pirkle's Alcohol | Methine (CH) | CDCl₃ | 0.05 |
| (R/S)-1-(4-Bromophenyl)ethanol | (R)-Pirkle's Alcohol | Methine (CH) | CDCl₃ | 0.06 |
Note: This table presents typical chemical shift differences observed for related compounds and illustrates the principle of chiral recognition by NMR.
Experimental Protocol: NMR Chiral Recognition Study
This protocol describes a general method for determining the enantiomeric excess of a chiral alcohol using a chiral solvating agent.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
Materials:
-
Racemic 1-(2-Fluorophenyl)ethanol
-
(R)-Pirkle's alcohol (or another suitable CSA)
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Prepare a solution of the racemic 1-(2-Fluorophenyl)ethanol in CDCl₃ (approximately 10 mg in 0.6 mL).
-
Acquire a standard ¹H NMR spectrum of the racemate.
-
To the same NMR tube, add approximately 1.2 equivalents of the chiral solvating agent.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
Identify the signals corresponding to the methine proton of the 1-(2-Fluorophenyl)ethanol. The presence of two distinct signals for this proton indicates successful chiral recognition.
-
Integrate the two separated signals to determine the enantiomeric ratio.
Caption: Workflow for a chiral recognition study using NMR spectroscopy.
Conclusion
The chiral recognition of this compound and related compounds is a multifaceted process that can be effectively studied using techniques like HPLC and NMR spectroscopy. While direct comparative data for this specific molecule is sparse, the principles and data from analogous halogenated 1-phenylethanols provide a strong foundation for methodological development. The choice of chiral stationary phase in HPLC and the selection of a suitable chiral solvating agent in NMR are critical for achieving successful enantioseparation and recognition. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to explore the chiral world of this compound and advance their drug development and scientific endeavors.
Safety Operating Guide
Proper Disposal of (S)-1-(2-Fluorophenyl)ethanol: A Guide for Laboratory Professionals
The safe and compliant disposal of (S)-1-(2-Fluorophenyl)ethanol is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, adhering to established safety protocols for flammable and halogenated organic substances.
Hazard Identification and Classification
This compound is classified as a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation[1]. Due to the presence of a fluorine atom, it is categorized as a halogenated organic compound[2][3][4]. Understanding these classifications is fundamental to its proper handling and disposal.
Table 1: Hazard Classification for this compound
| Hazard Class | Classification | GHS Statements |
| Physical Hazard | Combustible liquid | H227 |
| Health Hazard | Skin Irritation | H315 |
| Serious Eye Irritation | H319 | |
| Respiratory Irritation | H335 |
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE).
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Flame-resistant lab coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][5]. Keep the compound away from heat, sparks, open flames, and other ignition sources[1][6].
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This compound must be disposed of as halogenated organic waste.
Step-by-Step Waste Collection Procedure:
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof container specifically for halogenated organic waste[3][5].
-
The container should be made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass[7].
-
Ensure the container has a secure, tight-fitting screw cap to prevent leaks and evaporation[5][8].
-
-
Label the Waste Container:
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory[2].
-
This area should be away from ignition sources and incompatible materials.
-
Do not mix this compound with non-halogenated waste, as this can increase disposal costs and complexity[2][9].
-
Keep the waste container closed at all times, except when adding waste[2][5].
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion[10][11].
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent[6][12][13]. Do not use combustible materials like paper towels[12].
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place the collected waste into a sealed, labeled container for hazardous waste disposal[5][12].
-
Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Prevent entry into the affected area.
-
Provide information about the spilled material to emergency responders.
Final Disposal
The ultimate disposal of this compound must be conducted through an approved waste disposal facility.
-
Requesting Pickup:
-
Disposal Method:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. airgas.com [airgas.com]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ethz.ch [ethz.ch]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Personal protective equipment for handling (S)-1-(2-Fluorophenyl)ethanol
Essential Safety and Handling Guide for (S)-1-(2-Fluorophenyl)ethanol
This guide provides immediate and essential safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Adherence to the safety protocols outlined below is critical to mitigate risks.
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H227 | Combustible liquid |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
GHS data sourced from supplier Safety Data Sheets.[1][2]
Operational Plan: Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. This involves a combination of engineering controls, appropriate personal protective equipment, and stringent hygiene practices.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[3][4][5]
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential ignition sources.[5][6]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[6][7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is vital for preventing exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield offers additional protection.[8][9] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[3][8][9] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[3][5] |
| Feet | Closed-Toe Shoes | Impervious, closed-toe shoes are required to protect against spills.[3][5] |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][10]
-
Do not eat, drink, or smoke in laboratory areas where chemicals are handled.
-
Contaminated clothing should be removed immediately and washed before reuse.[2]
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and its contaminated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Stream: this compound waste is classified as hazardous chemical waste.
-
Container: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[7][11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Compatibility: Do not mix this waste with other incompatible waste streams.[7]
Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from heat and ignition sources.[12]
-
The container must remain closed except when adding waste.[12]
Disposal Procedure
-
Licensed Disposal: Disposal must be carried out through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all required waste disposal forms as per your institution's and local regulations.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | 171032-87-4 [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. fishersci.com [fishersci.com]
- 11. web.uri.edu [web.uri.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
